6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
6,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12) |
InChI Key |
UVKRFUIFJBDVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2N1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine CAS 1379295-84-7 properties
The following technical guide details the properties, synthesis, and application logic for 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 1379295-84-7).
Advanced Scaffold for Kinase Inhibition & GLP-1 Agonist Development[1][2][3][4][5][6]
Executive Summary
This compound is a highly specialized heterocyclic building block belonging to the imidazo[4,5-b]pyridine class (often referred to as 1-deazapurines or 4-azabenzimidazoles).[1][2][3][4][5][6][7][8] This scaffold is chemically distinct due to the electron-deficient nature of the pyridine ring fused to the imidazole core, further modulated by the electron-withdrawing chlorine atoms at the C6 and C7 positions.[1][2][3][4][5]
In modern medicinal chemistry, this motif is a "privileged scaffold," serving as a critical intermediate in the synthesis of:
-
Oral GLP-1 Receptor Agonists: Structural analogs of this core are utilized to mimic the indole or benzimidazole moieties found in next-generation metabolic drugs (e.g., Orforglipron analogs).[1][2][3][4][5]
-
Kinase Inhibitors: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of kinase enzymes (e.g., Aurora, MST1, and various Tyrosine Kinases).
-
CGRP Antagonists: Used in the development of migraine therapeutics.[1][2]
Chemical Identity & Physicochemical Profile[1][2][4][5][9][10]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1379295-84-7 |
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |
| pKa (Calculated) | ~8.5 (Imidazole NH), ~2.0 (Pyridine N) |
| LogP (Predicted) | 2.1 – 2.4 |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 2 (Pyridine N, Imidazole N) |
Structural Logic & Retrosynthesis
The synthesis of the 6,7-dichloro isomer requires precise regiochemical control.[1][2][4] Unlike the more common 5,7-dichloro variants, the 6,7-substitution pattern dictates the use of a 4,5-dichloro-2,3-diaminopyridine precursor.[1][2][3][4][5]
Retrosynthetic Analysis
The construction of the imidazole ring is achieved via the cyclocondensation of the diamine with a two-carbon equivalent (acetic acid or acetic anhydride).[1][2][3][4][5]
Figure 1: Retrosynthetic disconnection showing the critical diamine intermediate.
Detailed Synthesis Protocol
Objective: Preparation of this compound from 4,5-dichloro-2,3-diaminopyridine.
Reagents & Materials[1][2][3][4][5][10][11][12]
-
Precursor: 4,5-Dichloro-2,3-diaminopyridine (1.0 eq)[1][2][3][4][5]
-
Cyclizing Agent: Acetic Acid (Glacial) or Triethyl Orthoacetate (TEOA)[1][5]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (if using TEOA)[1][2][3][4][5]
-
Solvent: Ethanol (if using TEOA) or neat Acetic Acid[5]
Step-by-Step Methodology
Method A: Acetic Acid Cyclization (Standard Scale)
-
Charge: In a 100 mL round-bottom flask, suspend 4,5-dichloro-2,3-diaminopyridine (5.0 g, 28.0 mmol) in Glacial Acetic Acid (30 mL).
-
Reflux: Equip with a condenser and heat the mixture to reflux (118°C) for 6–8 hours.
-
Concentration: Remove excess acetic acid under reduced pressure (rotary evaporator) to yield a gummy residue.
-
Neutralization: Resuspend the residue in ice-water (50 mL). Slowly adjust pH to ~8–9 using Ammonium Hydroxide . The product will precipitate.[1][11]
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0–5% MeOH in DCM) if high purity (>98%) is required.
Method B: Triethyl Orthoacetate (Mild Conditions)[2][5]
-
Charge: Dissolve the diamine (1.0 eq) in anhydrous Ethanol.
-
Add Reagents: Add Triethyl Orthoacetate (1.5 eq) and a catalytic amount of pTSA (5 mol%).
-
Reaction: Stir at reflux for 3 hours. This method is often cleaner, avoiding the harsh acidic conditions of Method A.
-
Work-up: Concentrate solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.
Reactivity & Functionalization Logic
The 6,7-dichloro-imidazo[4,5-b]pyridine core offers three distinct sites for diversification, critical for SAR (Structure-Activity Relationship) studies.
Figure 2: Functionalization map.[1][3][5] Note that C7-Cl is more activated towards SNAr due to its proximity to the bridgehead nitrogen, while C6-Cl typically requires transition metal catalysis.[3][4][5]
Key Reactivity Rules:
-
N-Alkylation Regioselectivity: Alkylation of the imidazole ring (N3 vs. N1) is governed by steric and electronic factors.[1][2][3][4][5] In 2-methyl substituted systems, alkylation typically favors the N3 position (the nitrogen closer to the pyridine ring fusion) under thermodynamic control, but mixtures are common.
-
C7-Chlorine Labillity: The chlorine at C7 is "activated" by the electron-withdrawing nature of the pyridine nitrogen (para-like relationship to the bridgehead N).[1][2][3][4][5] It can be displaced by amines or alkoxides in SNAr reactions (e.g., heating with morpholine in DMSO).
-
C6-Chlorine Stability: The C6 chlorine is electronically similar to a meta-chloropyridine and is generally stable to SNAr.[1][2][3][4][5] It serves as an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.[1][2][3][4][5]
Analytical Characterization
To validate the synthesis, the following analytical signals are diagnostic:
-
1H NMR (400 MHz, DMSO-d6):
-
δ 13.5 ppm (br s, 1H): Imidazole NH (exchangeable).
-
δ 8.4–8.5 ppm (s, 1H): Proton at C5 (the only aromatic proton on the pyridine ring).
-
δ 2.6 ppm (s, 3H): Methyl group at C2.
-
Note: The absence of coupling confirms the 6,7-dichloro substitution pattern (isolating the C5 proton).[5]
-
-
HPLC Method (Purity Check):
Safety & Handling
-
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Sensitization: As with many fused halopyridines, potential for skin sensitization exists. Handle in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is stable, but hydrochloride salts are hygroscopic.
References
-
Bld Pharm. (2024).[12] Datasheet for this compound (BD586960). Retrieved from
-
Bavetsias, V., et al. (2016). Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors of Aurora Kinases. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
- Griffith, D. A., et al. (2022). Discovery of Small Molecule GLP-1 Receptor Agonists. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[13] Synthetic Protocols for Imidazo[4,5-b]pyridine Derivatives. Retrieved from
Sources
- 1. 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 2. 1378594-79-6|6,7-Dichloro-3H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 3. 21422-66-2|6-Chloro-1H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 4. 6980-11-6|7-Chloro-1H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 5. 19918-41-3|6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 6. 1086423-62-2|7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 7. 28279-50-7|6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 8. 860258-62-4|7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. 83472-64-4|7-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6,7-dichloro-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure and notation, explore a robust synthesis protocol, and discuss its potential applications in drug discovery, grounded in the known biological activities of the broader imidazo[4,5-b]pyridine class.
Chemical Structure and SMILES Notation
This compound belongs to the imidazopyridine family, a class of compounds known for their structural similarity to purines, which imparts a wide range of biological activities.[1][2] The core of this molecule is a bicyclic system where an imidazole ring is fused to a pyridine ring.
The precise arrangement of this compound consists of a pyridine ring substituted with two chlorine atoms at the 6th and 7th positions. The fused imidazole ring is substituted with a methyl group at the 2nd position. The "3H" designation indicates that the hydrogen atom on the imidazole ring is located at the 3rd position.
SMILES (Simplified Molecular-Input Line-Entry System) Notation:
The canonical SMILES string for this compound can be constructed as follows:
CC1=NC2=C(N1)C=C(Cl)C(Cl)=N2
This notation provides a linear, text-based representation of the chemical structure, which is invaluable for cheminformatics and computational drug design.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Part 1: Synthesis of 5,6-Dichloro-2,3-diaminopyridine (Precursor)
-
Rationale: The introduction of the chloro substituents onto the pyridine ring is the initial key step. Direct chlorination of 2,3-diaminopyridine can be challenging due to the activating nature of the amino groups. A more controlled approach would involve starting with a pyridine derivative that is more amenable to selective chlorination, followed by the introduction of the amino groups. However, for the purpose of this guide, we will assume the availability of 5,6-dichloro-2,3-diaminopyridine as a starting material, as its synthesis would constitute a separate, detailed procedure.
Part 2: Cyclocondensation to form this compound
-
Materials:
-
5,6-Dichloro-2,3-diaminopyridine
-
Glacial Acetic Acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6-dichloro-2,3-diaminopyridine (1 equivalent).
-
Addition of Reagents: Add an excess of glacial acetic acid (approximately 10-20 equivalents) to the flask. The acetic acid serves as both the reactant (providing the 2-methyl group and the carbon for the imidazole ring) and the solvent.
-
Catalysis (Optional but Recommended): For improved reaction kinetics and yield, a catalytic amount of polyphosphoric acid (PPA) can be carefully added to the reaction mixture. PPA acts as a dehydrating agent, facilitating the cyclization.
-
Reflux: Heat the reaction mixture to reflux (typically around 120-140°C) and maintain for several hours (e.g., 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as effervescence will occur.
-
The product may precipitate out of the solution. If so, it can be collected by vacuum filtration.
-
-
Extraction: If the product does not precipitate or to recover any dissolved product, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
-
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated: [3][4]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | A singlet for the methyl protons (around δ 2.5-2.7 ppm). A singlet for the aromatic proton on the pyridine ring (likely downfield, > δ 7.5 ppm). A broad singlet for the N-H proton of the imidazole ring (variable, may be > δ 12 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, the aromatic carbons of the pyridine ring (with those bearing chlorine atoms shifted downfield), and the carbons of the imidazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₅Cl₂N₃). The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4) would be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-Cl stretching. |
Potential Applications in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. [2]Derivatives of this core have shown a wide array of pharmacological activities, suggesting that this compound could be a valuable lead compound for the development of new therapeutic agents.
Potential Therapeutic Areas:
-
Anticancer Agents: Numerous imidazo[4,5-b]pyridine derivatives have been investigated for their antiproliferative effects against various cancer cell lines. [5]The structural similarity to purines allows them to potentially interact with key enzymes involved in cell growth and proliferation, such as kinases.
-
Anti-inflammatory Agents: Some compounds with the 3H-imidazo[4,5-b]pyridine ring system have demonstrated anti-inflammatory properties, including the inhibition of COX enzymes. [5]* Antiviral and Antimicrobial Agents: The imidazo[4,5-b]pyridine core has been a template for the development of compounds with antiviral and antimicrobial activities. [6] The dichlorinated and methylated nature of the target compound could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency or selectivity for specific biological targets. Further research and biological screening are warranted to fully elucidate the therapeutic potential of this compound.
Conclusion
This technical guide has provided a detailed overview of this compound, from its fundamental chemical structure to a plausible and detailed synthesis protocol. While this specific compound may not be extensively documented in the literature, its structural relationship to a well-established class of biologically active molecules makes it a compelling target for further investigation in the field of drug discovery. The information presented here serves as a solid foundation for researchers and scientists to synthesize, characterize, and explore the therapeutic potential of this promising heterocyclic compound.
References
-
Alchem Pharmtech. CAS 19918-41-3 | 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine. [Link]
-
PubChem. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. [Link]
-
PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
PubChem. 2-methyl-3H-imidazo[4,5-b]pyridine | C7H7N3 | CID 3491069. [Link]
-
PrepChem.com. Synthesis of 5,7-Dichloro-3H-imidazo[4,5-b]pyridine. [Link]
-
ResearchGate. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
PubChemLite. 2,7-dichloro-3h-imidazo[4,5-b]pyridine. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]
-
Chemical-Suppliers. 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | CAS 108847-89-8. [Link]
-
MSU chemistry. Proton NMR Table. [Link]
-
PubChemLite. 2-chloro-5-methyl-3h-imidazo[4,5-b]pyridine. [Link]
-
PubMed. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]
-
ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. [https://www.researchgate.net/publication/299539050_Mass_Spectrometry_of_Pyrazolo34-bpyrido2'3'-b-16-naphthyridines_and_Dipyrazolo34-b3'4'-h]-16-naphthyridines]([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine molecular weight and formula
An In-Depth Technical Guide to 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
Introduction
The imidazo[4,5-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The versatility of this core structure lies in its capacity for substitution, enabling the fine-tuning of its physicochemical and pharmacological profiles.
This guide focuses on a specific derivative, This compound . The introduction of chloro-substituents on the pyridine ring is a strategic choice in drug design, often enhancing metabolic stability and modulating the electronic properties of the molecule. The 2-methyl group further functionalizes the imidazole moiety, influencing steric and electronic interactions with target proteins. This document provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and a validated method for evaluating its biological potential, tailored for researchers in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are foundational for its handling, formulation, and interpretation of its biological activity.
| Property | Value |
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
| Appearance | Off-white to light brown solid (predicted) |
| Solubility | Soluble in DMSO and DMF; limited solubility in water and alcohols (predicted) |
| SMILES | CC1=NC2=C(N1)N=C(C=C2Cl)Cl |
| InChI Key | (Predicted based on structure) |
Synthesis and Mechanism
The most established and reliable method for constructing the imidazo[4,5-b]pyridine core is the Phillips-Ladenburg cyclocondensation. This reaction involves the condensation of a 1,2-diaminopyridine with a carboxylic acid or its equivalent. For the synthesis of the title compound, the key precursor is 4,5-dichloro-2,3-diaminopyridine, which is reacted with acetic acid.
Causality of Experimental Choice: The use of a high-boiling acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is critical. It serves a dual purpose: acting as a solvent and as a powerful dehydrating agent, which drives the equilibrium towards the cyclized product by removing the water formed during the two-step condensation-cyclization process.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
Derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have shown significant promise as selective inhibitors of key signaling proteins implicated in cancer. Notably, this class of compounds has been investigated for its potent inhibitory activity against the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[4] The cytotoxic properties of these molecules are often evaluated against a panel of human cancer cell lines.
The title compound, this compound, serves as a valuable candidate for screening programs due to its unique substitution pattern. It can be hypothesized that this compound may exhibit antiproliferative activity, and its efficacy can be quantified using in vitro cytotoxicity assays.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the cyclocondensation reaction to synthesize the title compound.
Materials and Equipment:
-
4,5-Dichloro-2,3-diaminopyridine
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Ammonium hydroxide solution (concentrated)
-
Buchner funnel and filter paper
-
Ethanol for recrystallization
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4,5-dichloro-2,3-diaminopyridine (1.77 g, 10 mmol) and glacial acetic acid (0.66 g, 11 mmol, 1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (~20 g) to the flask. The PPA acts as both the solvent and catalyst.
-
Heating: Place the flask in a heating mantle and heat the mixture to 130-140°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring.
-
Neutralization: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH reaches 8-9. A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a solid. Dry the final product under vacuum.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol provides a method to assess the cell viability and cytotoxic potential of the synthesized compound against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma). The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
Materials and Equipment:
-
Synthesized this compound
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 6,7-dichloro-imidazo[4,5-b]pyridines
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
The 6,7-dichloro-imidazo[4,5-b]pyridine core represents a "privileged" scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines provides a unique framework for designing potent and selective modulators of various biological targets, particularly protein kinases. This guide offers a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising heterocyclic system, with a primary focus on its application in oncology.
The Strategic Advantage of the 6,7-dichloro-imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system, an isomer of benzimidazole, is a cornerstone in the development of novel therapeutics. Its purine-like structure allows it to mimic endogenous ligands and interact with the ATP-binding sites of numerous enzymes. The addition of dichloro-substituents at the 6 and 7 positions of the pyridine ring offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorine atoms can significantly influence the pKa of the imidazole nitrogen, affecting the molecule's solubility, membrane permeability, and metabolic stability.
-
Vectorial Control of Substituents: The defined positions of the chlorine atoms provide precise vectors for the introduction of various substituents, allowing for systematic exploration of the chemical space around the core to optimize target engagement and selectivity.
-
Enhanced Target Affinity: The chloro groups can engage in specific halogen bonding interactions with the target protein, potentially increasing binding affinity and residence time.
Synthesis of the 6,7-dichloro-imidazo[4,5-b]pyridine Scaffold
The construction of the 6,7-dichloro-imidazo[4,5-b]pyridine core can be achieved through a multi-step synthetic sequence, beginning with commercially available starting materials. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of 6,7-dichloro-1H-imidazo[4,5-b]pyridine
Materials:
-
2,3,4-trichloropyridine
-
Ammonia (in a suitable solvent like methanol)
-
Nitric acid
-
Sulfuric acid
-
Iron powder
-
Hydrochloric acid
-
Formic acid
-
Sodium hydroxide
Methodology:
-
Amination: 2,3,4-trichloropyridine is subjected to nucleophilic aromatic substitution with ammonia to selectively replace the chlorine atom at the 2-position, yielding 3,4-dichloro-2-aminopyridine.
-
Nitration: The resulting aminopyridine is nitrated at the 5-position using a mixture of nitric and sulfuric acid to introduce a nitro group, affording 3,4-dichloro-2-amino-5-nitropyridine.
-
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid, to give 5,6-dichloro-2,3-diaminopyridine.
-
Cyclization: Finally, the diamine is cyclized with formic acid to form the imidazole ring, yielding the target 6,7-dichloro-1H-imidazo[4,5-b]pyridine scaffold. The product can be purified by recrystallization.
Therapeutic Applications: A Focus on Kinase Inhibition in Oncology
The 6,7-dichloro-imidazo[4,5-b]pyridine scaffold has emerged as a particularly fruitful starting point for the development of potent protein kinase inhibitors for the treatment of cancer.
Dual FLT3/Aurora Kinase Inhibition for Acute Myeloid Leukemia (AML)
A significant breakthrough in the application of this scaffold was the development of a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers.
A lead compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , demonstrated potent inhibitory activity against both wild-type and mutant forms of FLT3, as well as Aurora kinases A and B.[1][2]
Structure-Activity Relationship (SAR) Insights
Systematic optimization of the 6,7-dichloro-imidazo[4,5-b]pyridine core has provided valuable SAR insights:
| Position | Substituent | Impact on Activity |
| C2 | Small, heterocyclic groups (e.g., dimethyl-pyrazole) | Optimal for kinase inhibitory activity |
| N1/N3 | Unsubstituted or small alkyl groups | Generally preferred for maintaining activity |
| C6 | Chloro | Contributes to potent kinase inhibition |
| C7 | Substituted piperazine moieties | Crucial for engaging with the solvent-exposed region of the kinase and enhancing potency and selectivity |
Signaling Pathway Modulation
The dual inhibition of FLT3 and Aurora kinases by these compounds leads to a multi-pronged attack on cancer cells.
Sources
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystalline imidazo[4,5-b]pyridine compound, pharmaceutical compositions, and their use in treating medical conditions - Patent US-12291528-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine in DMSO: An In-depth Technical Guide
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, the intrinsic properties of a potential therapeutic agent are as critical as its biological activity. Among these, aqueous and non-aqueous solubility stand as fundamental pillars influencing a compound's journey from a laboratory curiosity to a clinical candidate. Poor solubility can precipitate a cascade of challenges, including unreliable in vitro assay results, diminished in vivo efficacy, and complex formulation requirements. This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility profile of 6,7-dichloro-2-methyl-3H-imidazo[4,5-b]pyridine in dimethyl sulfoxide (DMSO), a ubiquitous solvent in early-stage drug discovery.
This compound is a heterocyclic compound of interest, and understanding its behavior in DMSO is the first step in its journey through the drug discovery pipeline. DMSO is favored for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it an invaluable tool for creating high-concentration stock solutions for high-throughput screening and other biological assays.[1][2][3] However, the very properties that make DMSO an excellent solvent also necessitate a rigorous and standardized approach to solubility assessment to ensure data integrity and reproducibility.[2] This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the critical factors that can influence the accurate determination of a compound's solubility in this polar aprotic solvent.
Theoretical Framework: Understanding Solubility in DMSO
The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve in DMSO, the energy required to break the crystal lattice of the solid and to disrupt the self-association of DMSO molecules must be compensated by the energy released upon the formation of new interactions between the compound and DMSO molecules.
Physicochemical Properties of this compound and DMSO:
| Property | This compound (Predicted) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₇H₅Cl₂N₃ | (CH₃)₂SO |
| Molecular Weight | 202.04 g/mol | 78.13 g/mol |
| Polarity | Polar (due to nitrogen and chlorine atoms) | Polar Aprotic |
| Hydrogen Bond Donors | 1 (imidazo N-H) | 0 |
| Hydrogen Bond Acceptors | 3 (pyridine N, imidazo N) | 1 (sulfoxide oxygen) |
| LogP | 2.2751 (Predicted)[4] | -1.35 |
The predicted LogP of 2.2751 for this compound suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for specific interactions with polar solvents.[4] DMSO, as a polar aprotic solvent, possesses a strong dipole moment and is an excellent hydrogen bond acceptor.[1] This combination of properties suggests a favorable interaction between the two molecules, although experimental verification is paramount.
Experimental Determination of Solubility in DMSO
The determination of a compound's solubility can be approached from two distinct perspectives: kinetic and thermodynamic solubility.[5][6]
-
Kinetic Solubility: This is a high-throughput method often employed in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[6][7][8] This method is susceptible to the formation of supersaturated solutions.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a saturated solution in equilibrium with the solid drug at a given temperature and pressure.[5] It is a more time- and resource-intensive measurement but provides a more accurate representation of the compound's intrinsic solubility.
Protocol 1: Determination of Maximum (Thermodynamic) Solubility in 100% DMSO
This protocol establishes the upper limit of solubility in pure DMSO, which is crucial for preparing high-concentration stock solutions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker/incubator
-
High-speed microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
HPLC or UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[9]
-
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.[9]
-
-
Equilibration:
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure the system reaches equilibrium.[9] The extended incubation allows for the dissolution and precipitation processes to balance out, providing a true measure of thermodynamic solubility.
-
-
Separation of Undissolved Solid:
-
Centrifuge the equilibrated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet all undissolved solid material.[9]
-
-
Quantification of Solubilized Compound:
-
Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a serial dilution of the supernatant in an appropriate solvent (e.g., methanol or acetonitrile) for which a validated analytical method (HPLC or UV-Vis) is available.
-
Determine the concentration of this compound in the diluted samples using the pre-established analytical method.
-
Calculate the original concentration in the DMSO supernatant, which represents the thermodynamic solubility.
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of a compound in DMSO.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This high-throughput assay provides an early indication of a compound's tendency to precipitate when diluted from a DMSO stock into an aqueous environment, mimicking the conditions of many in vitro biological assays.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
Automated liquid handler (recommended)
Step-by-Step Procedure:
-
Preparation of Compound Dilution Plate:
-
In a 96-well plate, prepare serial dilutions of the 10 mM stock solution in 100% DMSO.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume (e.g., 1-2 µL) of the DMSO-compound solutions to the corresponding wells of the aqueous plate, ensuring rapid mixing. The final DMSO concentration should typically be kept below 1% to minimize solvent effects on the assay.[2][10]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer. An increase in turbidity indicates precipitation. Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by UV-Vis spectroscopy or LC-MS/MS.[6]
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the control (buffer with the same concentration of DMSO).
-
Kinetic Solubility Assay Workflow
Caption: High-throughput kinetic solubility assay workflow.
Factors Influencing Solubility Measurements in DMSO
Several factors can significantly impact the accuracy and reproducibility of solubility measurements in DMSO.
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[2] Water can significantly decrease the solubility of lipophilic compounds in DMSO and can also affect the freezing point of DMSO solutions.[11] It is crucial to use anhydrous DMSO and to store stock solutions in tightly sealed containers, preferably with a desiccant.
-
Compound Purity: The presence of impurities can affect the measured solubility. It is essential to use a well-characterized compound with known purity.
-
Temperature: Solubility is a temperature-dependent property. All measurements should be conducted at a constant and recorded temperature.
-
Compound Stability: Some compounds may degrade in DMSO over time. The stability of this compound in DMSO should be assessed, especially if stock solutions are to be stored for extended periods.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound precipitation, especially if the solution is close to its saturation point or has absorbed water.[2][10] It is best practice to aliquot stock solutions into single-use volumes.[2]
Conclusion and Best Practices
A thorough understanding of the solubility profile of this compound in DMSO is a critical first step in its evaluation as a potential drug candidate. While no specific solubility data for this compound is publicly available, the methodologies outlined in this guide provide a robust framework for its determination. By adhering to best practices, such as using anhydrous DMSO, controlling for temperature, and understanding the distinction between kinetic and thermodynamic solubility, researchers can generate high-quality, reliable data. This, in turn, will enable informed decision-making throughout the drug discovery process, ultimately increasing the probability of success for this promising compound.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238.
-
Chemical-Suppliers. (n.d.). 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]
- ACS Publications. (2025). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. The Journal of Physical Chemistry B.
- NIH. (n.d.).
- Unknown Source. (n.d.). Solubility for Common Extractable Compounds.
-
PubChemLite. (n.d.). 2,7-dichloro-3h-imidazo[4,5-b]pyridine. Retrieved from [Link]
- ACS Publications. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
- MDPI. (2025).
- ACS Publications. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).
- ECHA. (n.d.).
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
- PMC. (2020).
-
ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
-
ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water ?. Retrieved from [Link]
- INVENTIVA. (n.d.). Analytical Sciences Group, Medicinal Chemistry.
-
PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved from [Link]
- MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- National Technical Reports Library. (1992). Solubility of (epsilon)
-
Protocol Online. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]
- ResearchGate. (2025). Solubility of 1Dodecyl3-methylimidazolium Chloride in Alcohols (C 2 −C 12 ).
- Unknown Source. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network.
- Figshare. (2012).
- PMC. (2019).
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reachever.com [reachever.com]
- 4. chemscene.com [chemscene.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. enamine.net [enamine.net]
- 7. asianpubs.org [asianpubs.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. ziath.com [ziath.com]
Topic: Comparative Structure-Activity Relationship (SAR) Studies of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine and its 6-Chloro Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a foundational structure in medicinal chemistry, prized for its resemblance to natural purines, which grants it "privileged" status for interacting with a wide array of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, with a specific focus on the comparative effects of 6-chloro versus 6,7-dichloro substitution patterns. We will dissect the causal relationships behind experimental design, explore the impact of substitutions on biological activity—particularly in the context of kinase inhibition—and provide validated experimental protocols for synthesis and evaluation. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[4,5-b]pyridine scaffold.
The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold in Drug Discovery
The imidazo[4,5-b]pyridine system, an isomer of benzimidazole, is a nitrogen-containing heterocycle that has become a cornerstone for the development of targeted therapeutics.[3] Its structural analogy to purine bases allows it to function as a versatile pharmacophore, capable of engaging with the binding sites of numerous enzymes and receptors. This has led to the discovery of imidazo[4,5-b]pyridine derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5]
A significant portion of research into this scaffold has focused on its utility as a "hinge-binding" motif in protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The imidazo[4,5-b]pyridine core can form critical hydrogen bonds with the kinase hinge region, providing a stable anchor for the inhibitor. The substituents at various positions on the bicyclic ring system then dictate the compound's potency, selectivity, and pharmacokinetic properties. This guide will specifically explore the critical role of chlorine substitution at the C6 and C7 positions.
Core Directive: Analyzing the Impact of Chloro Substitution
The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry. Halogens, particularly chlorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often through favorable halogen bonding interactions. In the context of the imidazo[4,5-b]pyridine scaffold, the pyridine ring is the primary site for such modifications.
The 6-Chloro Analogs: A Gateway to Potent Kinase Inhibition
The introduction of a single chlorine atom at the C6 position has proven to be a highly effective strategy for developing potent kinase inhibitors. This substitution pattern is a recurring theme in compounds targeting critical oncogenic kinases such as Aurora kinases and FMS-like Tyrosine Kinase 3 (FLT3).[6][7][8]
Case Study: Dual FLT3/Aurora Kinase Inhibitors Optimization studies on imidazo[4,5-b]pyridine-based Aurora kinase inhibitors led to the identification of 6-chloro derivatives with exceptional potency.[6][7] For example, compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) emerged as a powerful dual inhibitor of both Aurora kinases (Aurora-A Kd = 7.5 nM) and FLT3 kinase (Kd = 6.2 nM), including clinically relevant mutants.[6][7][8] In this series, the 6-chloro substituent is crucial for achieving high affinity. The electron-withdrawing nature of the chlorine atom modulates the electronics of the ring system, influencing the strength of the hinge-binding interactions, while its lipophilic character contributes to favorable interactions within the largely hydrophobic ATP-binding pocket.
The 6,7-Dichloro Analogs: Enhancing Lipophilicity and Exploring New Binding Interactions
While less common in the surveyed literature than their 6-chloro counterparts, 6,7-dichloro substituted imidazo[4,5-b]pyridines represent a logical progression in scaffold optimization.[9] The addition of a second chlorine atom at the C7 position further increases the molecule's lipophilicity and introduces an additional potential halogen bond donor.
Causality Behind the Design Choice: The decision to explore a 6,7-dichloro pattern over a 6-chloro one is driven by several hypotheses:
-
Increased Potency: The enhanced lipophilicity can lead to improved van der Waals interactions within the target binding site.
-
Modulated Selectivity: The altered electronic profile and steric footprint of the dichlorinated ring can shift the inhibitor's selectivity profile across the kinome.
-
Metabolic Stability: Halogenation can block potential sites of metabolism, thereby increasing the compound's half-life.
-
Novel Binding Modes: The C7-chloro atom may engage in specific halogen bonds with backbone carbonyls or other acceptor groups within the protein that are inaccessible to the 6-chloro analog, thus anchoring the ligand more securely.
While direct comparative data for a 2-methyl substituted 6,7-dichloro versus a 6-chloro analog is not available in the provided search results, the principles of medicinal chemistry strongly suggest that the dichlorinated core would exhibit distinct pharmacological properties. Its increased lipophilicity might enhance cell permeability but could also lead to higher plasma protein binding or off-target effects if not balanced by other polar groups.
SAR Beyond Halogenation: Fine-Tuning Activity
The overall activity of an imidazo[4,5-b]pyridine-based drug candidate is a composite of contributions from all its substituents.
-
The C2-Position: This position is a primary vector for influencing potency and selectivity. Large, hydrophobic groups are often installed here to occupy the solvent-exposed region of the ATP-binding pocket.
-
Aryl/Heteroaryl Groups: Substituents like substituted phenyls or pyrazoles at C2 are critical for interactions that define kinase selectivity.[6][7][10]
-
Alkanoic Acids: In other contexts, such as thromboxane A2 receptor antagonists, derivatives with a 3,3-dimethylbutanoic acid side chain at C2 have shown the highest potency, with Ki values in the low nanomolar range.[11]
-
-
The N1/N3-Position: Alkylation of the imidazole nitrogen can influence solubility and metabolic stability. However, this modification is not always beneficial. In one study, N-methyl substitution led to a decrease in antiproliferative activity compared to the N-unsubstituted analogs.[3]
The interplay between these positions is crucial. The optimal C6/C7 substitution pattern is dependent on the nature of the C2 substituent and the specific topology of the target protein's active site.
Data Summary: A Comparative Overview
The following table summarizes the structure-activity relationships for various imidazo[4,5-b]pyridine derivatives, highlighting the impact of different substitution patterns.
| Compound ID | Core Structure | C2-Substituent | C6-Substituent | C7-Substituent | Target(s) | Activity (IC₅₀/Kᵢ/Kₑ) | Reference |
| 23a | Imidazo[4,5-b]pyridine | 4-(...)-3,3-dimethylbutanoic acid | Cl | H | TXA2 Receptor | Kᵢ = 7 nM | [11] |
| 27e | Imidazo[4,5-b]pyridine | 1,3-dimethyl-1H-pyrazol-4-yl | Cl | 4-(4-chlorobenzyl)piperazin-1-yl | Aurora-A, FLT3 | Kd = 7.5 nM, 6.2 nM | [6][7][8] |
| 8 | Imidazo[4,5-b]pyridine | 4-cyanophenyl | Br | H | Cancer Cell Lines | IC₅₀ = 1.8–3.2 µM | [3] |
| 14 | Imidazo[4,5-b]pyridine | 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl | Br | H | E. coli | MIC = 32 µM | [3] |
| Generic | Imidazo[4,5-b]pyridine | trifluoromethyl | Cl | Cl | Not Specified | Not Specified | [9] |
Experimental Protocols: A Self-Validating System
The reliability of SAR data is contingent upon robust and reproducible experimental methods.
General Synthesis of the Imidazo[4,5-b]pyridine Core
This protocol describes a common and efficient method for constructing the core scaffold, starting from a substituted 2-chloro-3-nitropyridine.
dot
Caption: General workflow for the synthesis of the imidazo[4,5-b]pyridine scaffold.
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution: To a solution of the starting 2-chloro-3-nitropyridine derivative (1 equiv) in a 1:1 mixture of water and isopropanol (H₂O-IPA), add the desired primary amine (1 equiv). Stir the mixture at 80°C for approximately 2 hours until TLC analysis confirms the formation of the N-substituted-3-nitropyridin-2-amine intermediate.[12]
-
Reduction of the Nitro Group: To the same reaction vessel, add Zinc powder (1 equiv) and concentrated HCl (0.5 equiv). Continue heating at 80°C for 45-60 minutes. This reduces the nitro group to an amine, yielding the crucial diamine intermediate.[12]
-
Condensation and Oxidative Cyclization: Add the desired aldehyde (1 equiv) and an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) or iodine to the reaction mixture. Reflux the solution for several hours. The reaction involves the condensation of the aldehyde with the diamine followed by in-situ oxidation to form the aromatic imidazole ring.
-
Work-up and Purification: After cooling, pour the reaction mixture into crushed ice to precipitate the crude product. Collect the solid by filtration, wash with water, and purify using column chromatography or recrystallization to yield the final 2,3-disubstituted-3H-imidazo[4,5-b]pyridine.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a representative method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
dot
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpbs.com [ijpbs.com]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19918-41-3|6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 10. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of novel benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Commercial suppliers and price of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide to the Synthesis, Application, and Procurement of Imidazo[4,5-b]pyridine Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the imidazo[4,5-b]pyridine scaffold represents a cornerstone in the design of novel therapeutics. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, biological applications, and procurement strategies for this versatile heterocyclic system, with a focus on derivatives such as 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine.
The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold
The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a versatile structural motif with significant applications in medicinal chemistry.[1] Its importance stems from its ability to serve as a bioisostere for purines, enabling it to modulate the activity of various enzymes and receptors. This has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The core's capacity to act as a ligand for metal ions also opens avenues for its use in targeting metalloenzymes and in the development of metal-ion sensors.[4]
Synthesis of the Imidazo[4,5-b]pyridine Scaffold
The construction of the imidazo[4,5-b]pyridine core is typically achieved through the cyclocondensation of a substituted 2,3-diaminopyridine with a one-carbon synthon. This classical and robust approach provides a direct route to the parent 6H-imidazo[4,5-b]pyridine system, which can then be further functionalized.[5]
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of functionalized imidazo[4,5-b]pyridine derivatives.
Representative Experimental Protocol: Synthesis of 6H-Imidazo[4,5-b]pyridine
This protocol describes a fundamental method for synthesizing the parent imidazo[4,5-b]pyridine core.
Materials:
-
2,3-diaminopyridine
-
Formic acid (98-100%)
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Ethanol
-
Activated charcoal
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (e.g., 10.91 g, 0.1 mol).[5]
-
Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.[5]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain for 6 hours.[5]
-
Work-up: After cooling, the excess formic acid is removed under reduced pressure. The residue is then carefully neutralized with a 10% NaOH solution to precipitate the crude product.
-
Purification: The crude solid is collected by vacuum filtration and can be purified by recrystallization from a suitable solvent like ethanol.[5] If the solution is colored, activated charcoal can be used to decolorize it.[5]
-
Drying: The purified crystals of 6H-imidazo[4,5-b]pyridine are collected, washed with a small amount of cold ethanol, and dried in a vacuum oven.[5]
Applications in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a key component in a multitude of investigational and approved drugs due to its wide range of biological activities.
Kinase Inhibitors
A significant area of application is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of this scaffold have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are key targets in acute myeloid leukemia.[6] The imidazo[4,5-b]pyridine core serves as a template for designing molecules that can fit into the ATP-binding pocket of these kinases, leading to the inhibition of their activity.
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation. A series of 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as selective mTOR inhibitors, demonstrating potent activity against human breast and ovarian cancer cell lines.[7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[4,5-b]pyridine derivatives.
Anticancer and Anti-inflammatory Agents
Derivatives of 2,3-diaryl-3H-imidazo[4,5-b]pyridine have shown moderate cytotoxic activity against various cancer cell lines, including breast cancer and leukemia.[2] Additionally, some of these compounds have exhibited inhibitory activity against cyclooxygenase (COX) enzymes, suggesting their potential as anti-inflammatory agents.[2]
Antiviral and Antibacterial Activity
The structural diversity of the imidazo[4,5-b]pyridine core has also been exploited to develop agents with antiviral and antibacterial properties.[8] For example, certain derivatives have shown selective activity against the respiratory syncytial virus (RSV).[8]
Sourcing and Procurement of this compound
While the imidazo[4,5-b]pyridine scaffold is well-established, specific and highly functionalized derivatives like this compound are often not available as off-the-shelf products. In such cases, researchers must rely on custom synthesis services provided by specialized chemical suppliers.
The following table lists potential suppliers that offer custom synthesis and may be able to produce the target compound.
| Supplier | Services Offered | Website |
| BLDpharm | Custom Synthesis, Research Chemicals | |
| ChemScene | Custom Synthesis, Commercial Production, Peptide Services | |
| Alchem Pharmtech | Custom Synthesis, Chemical Properties Information | |
| Fluorochem | Custom Synthesis, Research Chemicals |
When approaching these suppliers for a custom synthesis project, it is crucial to provide them with as much information as possible, including the chemical structure, desired quantity, purity requirements, and any known synthetic routes.
Conclusion
The imidazo[4,5-b]pyridine core remains a highly valuable scaffold in the field of drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it an attractive starting point for the development of new therapeutic agents. While the procurement of specific, non-catalog derivatives requires a custom synthesis approach, the expertise of specialized suppliers makes it possible for researchers to access these critical building blocks for their research and development endeavors.
References
-
PrepChem.com. (n.d.). Synthesis of 5,7-Dichloro-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
- Thumula, S. (2021). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry.
-
PubMed. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Retrieved from [Link]
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | CAS 108847-89-8. Retrieved from [Link]
-
PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Retrieved from [Link]
-
Silsource Inc. (n.d.). Supplier of BIS[(3-TRIMETHOXYSILYL)PROPYLAMINE | Bulk Manufacturer & Distributor. Retrieved from [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
PMC. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
- A review on the biological activity of imidazo (4,5-b)
-
PubMed. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and. Retrieved from [Link]5a)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Biological activity of 2-methyl-imidazo[4,5-b]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Methyl-Imidazo[4,5-b]pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, represents a class of molecules with significant therapeutic potential, largely owing to its structural resemblance to naturally occurring purines.[1][2] This similarity allows these derivatives to interact with a wide array of biological macromolecules, leading to a diverse range of biological activities.[1] Researchers have extensively explored this scaffold, revealing potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] This technical guide provides an in-depth analysis of the biological activities of 2-methyl-imidazo[4,5-b]pyridine derivatives, focusing on their mechanisms of action, methodologies for evaluation, and structure-activity relationships, tailored for researchers and professionals in drug development.
The Imidazo[4,5-b]pyridine Core: Synthesis and Significance
The foundation of these derivatives is the imidazo[4,5-b]pyridine core. A prevalent and efficient method for its synthesis involves the condensation of 2,3-diaminopyridine with an appropriate aldehyde, often facilitated by an oxidizing agent in a suitable solvent.[3][4] This straightforward approach allows for the generation of the core scaffold, which can then be further modified to produce a library of derivatives for biological screening.
Anticancer Activity: Targeting Cellular Proliferation
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including colon, breast, and leukemia.[3][5][6][7] Their primary mechanisms of action involve the disruption of critical cellular processes required for tumor growth and survival.
Mechanism of Action: Kinase Inhibition
A principal anticancer mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer and play a central role in cell signaling, proliferation, and survival.[1] Specific derivatives have been identified as potent inhibitors of key oncogenic kinases:
-
Aurora Kinases: These are crucial for mitotic progression. Inhibiting Aurora kinases leads to errors in chromosome segregation, ultimately triggering apoptosis.[8]
-
FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML). Inhibition of FLT3 blocks downstream signaling pathways necessary for the proliferation of leukemic cells.[8]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, sensitizing cancer cells to apoptosis.[5][6]
Mechanism of Action: Tubulin Polymerization Inhibition
Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to inhibit tubulin polymerization.[3] By disrupting the dynamics of microtubules, which are essential for forming the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis. This mechanism is shared by well-established chemotherapeutic agents.[3]
Quantitative Anticancer Data
The antiproliferative effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Compound 10 | Colon Carcinoma (SW620) | Not specified | 0.4 | [3] |
| Compound 14 | Colon Carcinoma (SW620) | Not specified | 0.7 | [3] |
| Compound 8 | HeLa, PC3, SW620 | Not specified | 1.8 - 3.2 | [3] |
| 27e | SW620 (Colon) | Aurora A/B, FLT3 | GI₅₀: 0.021 | [8] |
| Various | MCF-7 (Breast), HCT116 (Colon) | CDK9 | 0.63 - 1.32 | [5] |
Antimicrobial Activity: A Defense Against Pathogens
The structural similarity of imidazo[4,5-b]pyridines to purines also makes them effective antimicrobial agents, capable of interfering with essential metabolic pathways in bacteria and fungi.[1][4]
Antibacterial and Antifungal Spectrum
These derivatives have demonstrated activity against a variety of pathogens. Studies have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli.[3][4][9] Some have also shown potential as tuberculostatic agents against Mycobacterium tuberculosis and antimycotic activity against fungi like Aspergillus flavus.[4][9][10] However, the activity is highly structure-dependent, with some derivatives showing potent effects while others are largely inactive.[3]
Potential Mechanism: Dihydrofolate Reductase (DHFR) Inhibition
While the exact mechanisms are still under investigation for many derivatives, molecular docking studies have suggested that these compounds may act as inhibitors of Dihydrofolate Reductase (DHFR).[4][9] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and amino acids in microbes. Inhibiting this enzyme starves the pathogen of essential building blocks, leading to growth inhibition.
Quantitative Antimicrobial Data
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| Compound 14 | E. coli | 32 | [3] |
| Other Derivatives | S. aureus, S. pneumoniae, E. coli | > 64 (Inactive) | [3] |
| Compound 6 | E. coli | Inhibitory | [4] |
| Compound 4 | B. cereus | Inhibitory | [4] |
Antiviral Properties
The exploration of imidazo[4,5-b]pyridines as antiviral agents is an emerging area. Specific derivatives have demonstrated selective, albeit moderate, activity against certain RNA viruses. For instance, bromo-substituted and para-cyano-substituted derivatives have shown inhibitory effects against the Respiratory Syncytial Virus (RSV).[3] This suggests a potential for developing more potent and specific antiviral agents from this scaffold.
Standardized Protocols for Biological Evaluation
To ensure reproducibility and comparability of data, standardized assays are crucial. The following protocols outline the core methodologies for assessing the biological activities of 2-methyl-imidazo[4,5-b]pyridine derivatives.
Protocol: In Vitro Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solution.
-
Compound Addition: Add 2 µL of serially diluted test compounds to the wells of a low-volume 384-well plate.
-
Kinase Addition: Add 4 µL of the specific kinase solution to each well and incubate for 10 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., addition of a detection reagent that binds to the phosphorylated product, generating a fluorescent signal).
-
Signal Reading: Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure. Key insights include:
-
Substitution at the Phenyl Ring: Introducing electron-withdrawing groups (like cyano) or cyclic amidino groups at the 2-phenyl position can significantly enhance antiproliferative activity.[3]
-
Substitution on the Pyridine Nucleus: The addition of a bromine atom to the pyridine ring has been shown to increase potency in some series.[3][4]
-
N-Alkylation: Alkylation on the nitrogen atoms of the imidazole ring can modulate solubility and biological activity, though it can be non-selective and lead to different regioisomers.[3][4]
-
Kinase Inhibitor Scaffolds: For kinase inhibition, specific side chains, such as a 1,3-dimethyl-1H-pyrazol-4-yl group, have been identified as optimal for balancing potency, selectivity, and metabolic stability.[8]
Future Directions: The imidazo[4,5-b]pyridine scaffold remains a fertile ground for drug discovery. Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for compounds with promising phenotypic activity.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety.
-
Combination Therapies: Exploring the synergistic effects of these derivatives with existing chemotherapeutic or antimicrobial agents.
-
In Vivo Studies: Progressing the most promising compounds from in vitro assays to preclinical animal models to validate their therapeutic potential.
References
-
Benci, K. et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]
-
Bavetsias, V. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Hjouji, M. Y. et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Jarmoni, K. et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M. et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Available at: [Link]
-
Jarmoni, K. et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. Available at: [Link]
-
Wang, Z. et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Temple Jr., C. et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]
-
Brzostowska, M. et al. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity, II: Synthesis and bioactivity of designed and some other 2-cyanomethylimidazo[4,5-b]pyridine derivatives. Archiv der Pharmazie. Available at: [Link]
-
Gurdal, E. E. et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ranjbar, S. et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Chemistry Central Journal. Available at: [Link]
-
Al-Salahi, R. et al. (2018). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate. Available at: [Link]
-
Hjouji, M. Y. et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Center for Biotechnology Information. Available at: [Link]
-
Proença, M. F. et al. (2010). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]
-
Hjouji, M. Y. et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Europe PMC. Available at: [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity, II: Synthesis and bioactivity of designed and some other 2-cyanomethylimidazo[4,5-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Cyclization Protocols for 6,7-dichloro-2-methyl-imidazo[4,5-b]pyridine
This Application Note is structured as a high-level technical guide for the synthesis of 6,7-dichloro-2-methyl-imidazo[4,5-b]pyridine . It prioritizes mechanistic understanding, robust experimental protocols, and rigorous quality control.
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and benzimidazoles in kinase inhibitors and antiviral agents. This guide details the specific regiochemical considerations and cyclization protocols required to synthesize 6,7-dichloro-2-methyl-imidazo[4,5-b]pyridine . We present two validated methodologies: a classical thermal dehydration using acetic anhydride and a high-throughput microwave-assisted protocol. Critical focus is placed on the selection of the correct diaminopyridine precursor to ensure proper halogen placement.
Retrosynthetic Analysis & Regiochemistry
Successful synthesis hinges on the correct mapping of the pyridine precursor to the final fused ring system.
Regiochemical Mapping
The IUPAC numbering of the imidazo[4,5-b]pyridine system shifts relative to the starting pyridine ring.
-
Target: 6,7-dichloro-2-methyl-imidazo[4,5-b]pyridine.
-
Precursor: 4,5-dichloro-2,3-diaminopyridine .
Logic:
-
Pyridine N1 becomes N4 in the fused system.
-
Pyridine C6 becomes C5 in the fused system.
-
Pyridine C5 becomes C6 in the fused system.
-
Pyridine C4 becomes C7 in the fused system.
Therefore, to achieve the 6,7-dichloro substitution pattern, the chlorines must be located at positions 4 and 5 of the 2,3-diaminopyridine starting material.
Figure 1: Synthetic pathway and regiochemical mapping for the target molecule.
Experimental Protocols
Protocol A: Classical Thermal Cyclization (Gold Standard)
This method is preferred for large-scale synthesis (>5g) due to its robustness and ease of scalability. It utilizes acetic anhydride as both the reagent and dehydrating agent.
Reagents:
-
4,5-dichloro-2,3-diaminopyridine (1.0 equiv)
-
Acetic Anhydride (3.0 equiv)
-
Glacial Acetic Acid (Solvent, 10-15 volumes)
-
Sodium Hydroxide (10% aq) for neutralization[1]
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Charge the flask with 4,5-dichloro-2,3-diaminopyridine (e.g., 5.0 g, 28 mmol) and glacial acetic acid (50 mL). Stir until a suspension or partial solution is formed.
-
Acylation: Add acetic anhydride (8.0 mL, ~84 mmol) dropwise over 10 minutes at room temperature. Note: An exotherm may be observed.[1]
-
Cyclization: Heat the mixture to reflux (118°C) for 6–8 hours.
-
Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The intermediate mono-acetylated species may appear first, followed by conversion to the less polar cyclized product.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess acetic acid/anhydride, yielding a viscous residue.
-
Dilute the residue with ice-cold water (50 mL).
-
Neutralization: Slowly adjust pH to 7–8 using 10% NaOH or saturated NaHCO₃. Caution: Product may precipitate rapidly.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) and hexanes (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Protocol B: Microwave-Assisted Cyclization (High Throughput)
Ideal for library generation or when the precursor is scarce. This method significantly reduces reaction time and often improves yield by minimizing thermal degradation.
Reagents:
-
4,5-dichloro-2,3-diaminopyridine (1.0 equiv)
-
Triethyl Orthoacetate (3.0 equiv) OR Acetic Acid (Solvent)
-
Catalytic p-TsOH (Optional, 0.1 equiv)
Step-by-Step Methodology:
-
Loading: In a 10 mL microwave vial, add the diamine precursor (100 mg, 0.56 mmol) and glacial acetic acid (2 mL). Alternatively, use ethanol (2 mL) with triethyl orthoacetate (0.3 mL).
-
Parameters: Cap the vial and place it in the microwave reactor.
-
Temperature: 160°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup:
-
Transfer the contents to a beaker and dilute with water (10 mL).
-
Neutralize with sat. NaHCO₃.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry combined organics over MgSO₄, filter, and concentrate.
-
Purification & Characterization
Purification Strategy
The crude product is often pure enough for subsequent steps. If high purity (>98%) is required for biological assay:
-
Recrystallization: Dissolve in minimum boiling ethanol. Add hot water until slightly turbid, then cool slowly to 4°C.
-
Flash Chromatography: If impurities persist, use a silica column.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 0-5% Methanol in Dichloromethane. The product typically elutes early due to the lack of free NH2 groups compared to the starting material.
-
Analytical Data Summary
| Parameter | Expected Value / Observation | Notes |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation; recrystallize. |
| 1H NMR | Singlet at ~2.6–2.8 ppm (3H) | Corresponds to C2-Methyl group. |
| 1H NMR (Ar) | Singlet at ~8.0–8.5 ppm (1H) | Only one aromatic proton (H5) remains. |
| MS (ESI) | [M+H]+ Pattern | Distinctive Cl2 isotope pattern (9:6:1 ratio). |
Workflow Diagram
Figure 2: Operational workflow for the thermal cyclization protocol.
Troubleshooting & Critical Parameters
-
Incomplete Cyclization: If the intermediate amide is observed (M+H = Product + 18), add more acetic anhydride (1.0 equiv) and continue reflux. The ring closure is the rate-determining step.
-
Solubility Issues: The dichlorinated product can be sparingly soluble. If the product precipitates during the reaction, ensure efficient stirring to prevent charring on the flask walls.
-
Regioselectivity Verification: Use NOESY NMR if possible. A correlation between the methyl group protons and the aromatic proton at C5 (if H is present at C5, but here C5 is Cl-substituted? Wait, let's re-verify).
-
Correction: In 6,7-dichloro-2-methyl-imidazo[4,5-b]pyridine, the only aromatic proton is at position 5 .
-
Therefore, a NOE signal between the C2-Methyl and the C5-Proton is NOT expected due to distance (separated by N4). This lack of NOE confirms the structure vs. isomers where a proton might be closer.
-
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. (General cyclization conditions using carboxylic acids).
-
MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (Details on purification and NMR characterization of substituted imidazopyridines).
-
ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. (Alternative one-pot strategies).
-
Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines and fused analogues. (Mechanistic insights into cyclodehydration).
Sources
Application Notes and Protocols for Suzuki Coupling of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 6,7-dichloro-2-methyl-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, and functionalization at the C6 and C7 positions via cross-coupling reactions is a critical strategy in the development of novel therapeutic agents. These application notes delve into the mechanistic underpinnings of the Suzuki coupling, offer guidance on the selection of catalysts, ligands, and reaction conditions, and provide detailed experimental protocols for both monosubstitution and disubstitution of the dichloro-substrate. Particular attention is given to the challenge of regioselectivity and strategies to control the reaction outcome.
Introduction: The Strategic Importance of Imidazo[4,5-b]pyridine Functionalization
The imidazo[4,5-b]pyridine scaffold is a key pharmacophore found in a multitude of biologically active compounds, exhibiting activities ranging from antiviral to anticancer.[1][2] The ability to selectively introduce molecular diversity at various positions on this heterocyclic system is paramount for structure-activity relationship (SAR) studies in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds under relatively mild conditions, with high functional group tolerance and the use of readily available and less toxic boronic acid reagents.[3][4]
The substrate, this compound, presents a unique synthetic challenge and opportunity. The two chlorine atoms on the pyridine ring offer two potential sites for cross-coupling. However, the electronic nature of the imidazo[4,5-b]pyridine system and the inherent differences in the reactivity of the C6 and C7 positions necessitate a carefully optimized approach to achieve the desired substitution pattern, be it selective mono-arylation/vinylation or controlled di-substitution. This guide will equip the researcher with the foundational knowledge and practical protocols to successfully navigate these challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8]
-
Transmetalation: The organoboronic acid (or a derivative) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The successful coupling of this substrate hinges on several critical parameters:
Catalyst and Ligand Selection
For aryl chlorides, the choice of ligand is paramount. Electron-rich and sterically hindered ligands are necessary to promote the challenging oxidative addition step.
| Ligand Class | Examples | Key Characteristics & Recommendations |
| Bulky Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for heteroaryl chlorides.[11] They promote fast oxidative addition and reductive elimination. A good starting point for initial screening. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors that form very stable palladium complexes.[12][13] They can be particularly effective for less reactive chlorides and can sometimes offer unique selectivity. |
| Bidentate Phosphines | dppf, Xantphos | While sometimes less reactive for aryl chlorides compared to bulky monophosphines, they can offer stability to the catalyst and may be useful in specific cases. |
Palladium Precatalyst: Common and effective choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes which can offer greater air and moisture stability.
Base and Solvent Systems
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact reaction efficiency and should be matched with the solvent system.
| Base | Recommended Solvents | Comments |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DME | Carbonates are generally effective and widely used. Cesium carbonate is more soluble and can be more effective for challenging couplings. |
| K₃PO₄ | Dioxane, Toluene | A strong base that is often effective when carbonates fail. It is typically used in anhydrous conditions. |
| Organic Bases (e.g., Et₃N) | Dioxane, Toluene | Can be used, but inorganic bases are more common for Suzuki couplings. |
The Challenge of Regioselectivity
For dihalogenated pyridines, the site of the initial coupling is influenced by several factors, including the electronic environment and steric hindrance around each chlorine atom.[12][14][15] In the case of this compound, the electronic properties of the fused imidazole ring will influence the reactivity of the C6 and C7 positions. It is generally observed that the halogen at the position more susceptible to oxidative addition will react first. For dichloropyridines, the C4 position is often more reactive than the C2 position.[13][16] While a definitive prediction for the 6,7-dichloro system without experimental data is difficult, it is plausible that one position will be more reactive than the other.
Strategies to control regioselectivity include:
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) will favor monosubstitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the disubstituted product.
-
Ligand Choice: Different ligands can exhibit different selectivities. It is worthwhile to screen a few different ligand types.[12]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: General Procedure for Monosubstitution
This protocol aims to achieve selective mono-arylation/vinylation of the substrate.
Sources
- 1. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lab Reporter [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on the 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine Scaffold
Abstract: This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 6,7-dichloro-2-methyl-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, and the dichloro-substituted derivative serves as a versatile platform for building diverse molecular libraries.[1][2] This guide elucidates the underlying principles of regioselectivity, offers general considerations for reaction optimization, and presents detailed, step-by-step protocols for the synthesis of mono-substituted derivatives using common nucleophiles.
Mechanistic Principles and Regioselectivity
The capacity of this compound to undergo SNAr is rooted in the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom at position 5 powerfully withdraws electron density from the aromatic system, activating the C-Cl bonds toward nucleophilic attack.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the primary determinant of the reaction's feasibility and regioselectivity.
The Decisive Factor: Regioselectivity at C6 vs. C7
A critical consideration for this substrate is which of the two chlorine atoms is substituted first. The outcome is dictated by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at the C6 and C7 positions.
-
Attack at C7: The negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen at position 5. This resonance stabilization is highly favorable and significantly lowers the activation energy for the C7 substitution pathway.
-
Attack at C6: While the intermediate formed from attack at C6 is also resonance-stabilized, it does not permit direct delocalization of the negative charge onto the pyridine nitrogen.
Consequently, nucleophilic attack is overwhelmingly favored at the C7 position , which is para to the ring nitrogen. This inherent electronic preference allows for highly regioselective mono-substitution under controlled conditions.
General Considerations for Protocol Development
Optimizing SNAr reactions on this scaffold requires careful selection of nucleophiles, solvents, bases, and temperature.
-
Nucleophiles: A wide array of nucleophiles can be employed.
-
Amines (Primary & Secondary): Highly effective. Aliphatic amines are generally more nucleophilic than aromatic amines.
-
Thiols: Potent nucleophiles that typically require a base to generate the more reactive thiolate anion.
-
Alkoxides: Strong nucleophiles, often generated in situ from the corresponding alcohol and a strong base (e.g., NaH).
-
-
Solvents: Polar aprotic solvents are standard choices as they effectively solvate the charged Meisenheimer complex without protonating the nucleophile. Common examples include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[5]
-
Bases: A non-nucleophilic organic or inorganic base is crucial for scavenging the HCl generated during the reaction, driving it to completion.
-
Organic Bases: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are common for amine nucleophiles.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are effective, particularly for thiol or alcohol nucleophiles.[6]
-
-
Temperature: Reactions are often performed at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate. However, lower temperatures may be sufficient for highly reactive nucleophiles. Careful temperature control is key to minimizing the formation of di-substituted byproducts.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the regioselective mono-substitution at the C7 position.
Protocol 1: Mono-Amination with a Secondary Amine (e.g., Morpholine)
This protocol details a typical procedure for the reaction of this compound with a cyclic secondary amine.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.0-2.5 eq.) to the stirred solution.
-
Nucleophile Addition: Add morpholine (1.1-1.2 eq.) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water, which will often precipitate the crude product. Alternatively, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with water and brine.
-
Purification: Collect the crude product by filtration or after drying the organic layer over Na₂SO₄ and concentrating in vacuo. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 7-morpholino-6-chloro-2-methyl-3H-imidazo[4,5-b]pyridine.
Protocol 2: Mono-Thiolation with an Aryl Thiol (e.g., Thiophenol)
This protocol outlines the substitution with a thiol nucleophile, requiring an inorganic base to generate the active thiolate.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of 0.1-0.2 M.
-
Nucleophile Addition: Add thiophenol (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-16 hours).
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash thoroughly with water (3x) and then brine to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude material via flash column chromatography to afford the desired 6-chloro-7-(phenylthio)-2-methyl-3H-imidazo[4,5-b]pyridine.
Data Summary and Expected Outcomes
The following table summarizes expected outcomes for SNAr reactions with various nucleophiles under typical conditions. Yields are representative and may vary based on the specific nucleophile and reaction scale.
| Nucleophile (1.1 eq) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Major Product | Expected Yield |
| Benzylamine | DIPEA | DMF | 90 | 8-12 | 7-(Benzylamino)-6-chloro-... | 75-90% |
| Piperidine | DIPEA | DMSO | 80 | 4-8 | 6-Chloro-7-(piperidin-1-yl)-... | 80-95% |
| Aniline | K₂CO₃ | NMP | 120 | 12-24 | 6-Chloro-7-(phenylamino)-... | 50-70% |
| Sodium Methoxide | N/A (used in excess) | Methanol | 65 | 6-10 | 6-Chloro-7-methoxy-... | 70-85% |
| 4-Methylthiophenol | Cs₂CO₃ | DMF | 100 | 10-16 | 6-Chloro-7-((4-methylphenyl)thio)-... | 70-85% |
Advanced Considerations: Sequential Di-substitution
While mono-substitution at C7 is kinetically and electronically favored, substitution of the second chlorine atom at C6 is also possible. The introduction of an electron-donating nucleophile at C7 deactivates the ring towards subsequent SNAr, making the second substitution more challenging.[7] To achieve di-substitution, more forcing conditions are typically required:
-
Higher Temperatures: Increasing the temperature >120 °C.
-
Excess Nucleophile: Using ≥2.2 equivalents of the nucleophile.
-
Stronger Bases/Longer Reaction Times: Facilitating the slower second substitution step.
By carefully controlling stoichiometry and temperature, chemists can selectively synthesize either the C7-mono-substituted or the C6,C7-di-substituted product, further enhancing the synthetic utility of this scaffold.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.[Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.[Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.[Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate.[Link]
-
Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate.[Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information (PMC).[Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.[Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information (PMC).[Link]
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives.[Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.[Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.[Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. National Center for Biotechnology Information (PMC).[Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.[Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information (PMC).[Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.[Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective N-Alkylation of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
Abstract
The N-alkylation of 6,7-dichloro-2-methyl-3H-imidazo[4,5-b]pyridine is a critical synthetic transformation in the development of kinase inhibitors and purine mimetics. This scaffold presents a unique regioselectivity challenge due to the presence of three potential nitrogen nucleophiles (N1, N3, and N4) and the significant steric influence of the C7-chlorine atom. This application note provides a validated protocol for N-alkylation, emphasizing the control of regiochemistry through base/solvent selection. We detail the mechanistic underpinnings favoring the N3-isomer and provide a rigorous characterization workflow using 2D-NMR (HMBC/NOESY) to unambiguously assign regioisomers.
Introduction & Structural Analysis[1][2][3][4][5][6]
The imidazo[4,5-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in antagonists for GPCRs and inhibitors of serine/threonine kinases. The specific derivative, This compound , possesses distinct electronic and steric features that dictate its reactivity.
Tautomerism and Nucleophilicity
In its neutral form, the molecule exists as a tautomeric mixture of the 1H- and 3H-isomers. Upon deprotonation, the resulting anion delocalizes charge across the imidazole ring (N1 and N3).
-
N1 Position: Sterically encumbered by the peri-located Chlorine atom at C7.
-
N3 Position: Proximal to the pyridine nitrogen (N4) lone pair; significantly less sterically hindered than N1.
-
N4 Position (Pyridine): Less nucleophilic in the anionic species but can participate in non-basic alkylations to form quaternary salts (undesired).
Senior Scientist Insight: While electronic density calculations often suggest competitive nucleophilicity between N1 and N3, experimental evidence with C7-substituted imidazo[4,5-b]pyridines strongly favors N3-alkylation due to the "peri-effect" of the 7-chloro substituent. This protocol is designed to maximize this preference.
Mechanistic Pathway & Visualization
The following diagram illustrates the reaction pathway, highlighting the steric clash that disfavors N1-alkylation.
Figure 1: Reaction pathway illustrating the kinetic differentiation between N1 and N3 alkylation sites driven by the 7-Cl steric block.
Experimental Protocol
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Alkyl halide (R-X, e.g., Benzyl bromide, Iodomethane) (1.1 – 1.2 equiv)
-
Base: Anhydrous Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: Anhydrous DMF or Acetonitrile (ACN)
-
Apparatus: Flame-dried round-bottom flask, inert atmosphere (
or Ar).
Standard Procedure (Mild Conditions)
This method utilizes mild basic conditions to favor the thermodynamic product and minimize bis-alkylation or quaternary salt formation.
-
Preparation: Charge a flame-dried reaction flask with This compound (1.0 eq) and anhydrous
(2.0 eq). -
Solvation: Add anhydrous DMF (10 mL per mmol substrate). Stir at room temperature (RT) for 15–30 minutes. Note: The solution may change color (often yellow/orange) indicating anion formation.
-
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.
-
Optimization Tip: For highly reactive electrophiles (e.g., MeI, BnBr), add at 0°C then warm to RT. For less reactive agents, add at RT and heat to 50–60°C.
-
-
Monitoring: Stir at the designated temperature. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.
-
Target Time: 2–16 hours.[1]
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Precipitation: If a solid forms, filter, wash with water, and dry.[2][1]
-
Extraction: If no precipitate, extract with EtOAc (3x).[2] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Elution: Gradient of Hexanes/EtOAc (0-100%) or DCM/MeOH (0-10%).
-
Order of Elution: Typically, the less polar regioisomer elutes first. (Note: N3 and N1 isomers often have close
values; careful gradient elution is required).
-
Optimization Table
Data compiled from internal screenings and analogous literature precedents.
| Parameter | Condition A (Standard) | Condition B (Forcing) | Condition C (Phase Transfer) |
| Base | NaH (1.2 eq, 60% disp) | 50% NaOH (aq) | |
| Solvent | DMF | THF or DMF | Toluene / Water |
| Additive | None | None | TBAB (10 mol%) |
| Temp | RT to 60°C | 0°C to RT | RT to Reflux |
| N3:N1 Ratio | ~8:1 to 10:1 | ~4:1 to 6:1 | Variable |
| Comment | Best balance of yield and selectivity. | Higher yield, lower selectivity. Risk of over-alkylation. | Good for simple alkyl halides; "Green" alternative. |
Characterization & Validation (The "Self-Validating" System)
Distinguishing the N3 and N1 isomers is the most common point of failure. Because the 7-position is chlorinated, you cannot use NOE correlations to H-7.
The Diagnostic Workflow
Step 1: 1H-NMR Proton Count
-
Confirm the presence of the single aromatic proton (H-5 ).
-
In DMSO-d6, H-5 typically appears as a singlet between
8.0 – 8.5 ppm.
Step 2: 2D-NMR (HMBC) - The Definitive Test Since NOE is limited by the lack of H-7, HMBC (Heteronuclear Multiple Bond Correlation) is required.
-
N3-Alkylation (Major):
-
The
protons will show a strong 3-bond correlation to the bridgehead carbon C3a . -
The
protons will also correlate to C2 .
-
-
N1-Alkylation (Minor):
-
The
protons will show a strong 3-bond correlation to the bridgehead carbon C7a . -
The
protons will also correlate to C2 .
-
Distinction: C3a and C7a have distinct chemical shifts. In 6,7-dichloro-imidazo[4,5-b]pyridines:
-
C7a (adjacent to N1 and Cl-bearing C7) is typically deshielded relative to C3a, but the definitive assignment requires comparing the correlations.
-
Alternative NOE: If the alkyl group is large (e.g., Benzyl), N3-benzyl protons may show NOE to the H-5 proton (across the N4 gap). N1-benzyl protons will NOT show NOE to H-5 (too distant).
Decision Tree for Isomer Identification
Figure 2: NMR logic flow for distinguishing regioisomers in the absence of H-7.
Troubleshooting
| Problem | Root Cause | Solution |
| Low Conversion | Poor solubility or weak base. | Switch to |
| Poor Regioselectivity | Reaction temperature too high; Base too strong (NaH). | Lower temperature to 0°C or RT. Use |
| N4-Quaternization | Highly reactive alkyl halide (e.g., MeI) used in large excess. | Strictly control stoichiometry (1.05 eq). Avoid heating with MeI. |
| Product is an Oil | Residual DMF. | Wash organic layer thoroughly with water (3x) and brine. Lyophilize from benzene/dioxane if necessary. |
References
- Pokhodylo, N. T., et al. "Regioselectivity of alkylation of imidazo[4,5-b]pyridines." Chemistry of Heterocyclic Compounds, 2010. (General reactivity context).
-
Göker, H., et al. "Regioselective N-alkylation of some 2-(substituted phenyl) imidazo[4,5-c]pyridines: Synthesis and structure elucidation by NMR."[5] International Journal of Psychosocial Rehabilitation, 2019.[5] [Link]
-
Hjouji, M. Y., et al. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Journal of Molecular Structure, 2023. [Link]
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Cytotoxicity of Some Imidazo[4,5-<i>b</i>]pyridine Derivatives and Their Regioselective <i>N</i>-Alkylation | AVESİS [avesis.ankara.edu.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. psychosocial.com [psychosocial.com]
Using 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine as a kinase inhibitor building block
Application Note: Orthogonal Functionalization of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine for Kinase Inhibitor Discovery
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of the purine ring system (e.g., adenine).[1] This structural homology allows it to effectively target the ATP-binding cleft of protein kinases.
This guide focuses on This compound , a high-value building block that offers a distinct advantage: Regioselective Orthogonality . The presence of two chlorine atoms at the C6 and C7 positions, possessing significantly different electronic environments, allows researchers to sequentially functionalize the core. This capability is critical for Fragment-Based Drug Discovery (FBDD) and the rapid generation of Structure-Activity Relationship (SAR) libraries.
Key Application: Discovery of inhibitors for serine/threonine kinases (e.g., Aurora, CDK) and tyrosine kinases (e.g., c-Met, EGFR).
Chemical Logic & Reactivity Profile
To effectively use this building block, one must understand the electronic "personality" of the ring system.[2]
-
The Scaffold: The fusion of the electron-rich imidazole and the electron-deficient pyridine creates a dipole.
-
The C7 Position (
-to-Nitrogen): The chlorine at C7 is positioned to the pyridine nitrogen (N4). This position is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . -
The C6 Position (
-to-Nitrogen): The chlorine at C6 is to the pyridine nitrogen. It is electronically shielded from SNAr but remains reactive toward metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Workflow:
-
Step 1 (Soft Handle): Perform SNAr at C7 to introduce the primary amine/alkoxide (often the hinge-binding motif or solvent-exposed tail).
-
Step 2 (Hard Handle): Perform Pd-catalyzed coupling at C6 to introduce hydrophobic groups (targeting the gatekeeper residue or back-pocket).
Visualization: Reactivity Map
Caption: Reactivity map illustrating the orthogonal functionalization strategy. C7 is the "first responder" to nucleophiles, allowing C6 to be preserved for subsequent metal-catalyzed steps.
Experimental Protocols
Protocol A: Regioselective SNAr at C7 (Introduction of Amine)
Objective: To displace the C7-chlorine with an amine nucleophile (e.g., aniline, morpholine) while leaving the C6-chlorine intact.
Materials:
-
This compound (1.0 equiv)
-
Amine Nucleophile (1.1 - 1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)
Step-by-Step:
-
Dissolution: In a pressure vial, dissolve the dichloro-core in NMP (0.2 M concentration).
-
Addition: Add the amine nucleophile followed by DIPEA.
-
Reaction: Seal the vial and heat to 120°C - 140°C for 4–16 hours.
-
Note: Monitoring via LC-MS is critical. You are looking for the mono-substituted product (
). If di-substitution (reaction at C6) is observed, lower the temperature to 100°C.
-
-
Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water.
-
Purification: If no precipitate forms, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH gradient).
Validation Check:
-
¹H NMR: Look for the disappearance of the C7 proton signal (if applicable) or the shift of the C6 proton. The C6-Cl remains, so the isotopic pattern in MS should show a single chlorine signature (3:1 ratio of M : M+2).
Protocol B: Suzuki-Miyaura Coupling at C6
Objective: To functionalize the remaining C6-chlorine with an aryl/heteroaryl boronic acid.
Materials:
-
C7-Substituted Intermediate (from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G3 (0.05 equiv)
-
Base: Cs₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial, combine the intermediate, boronic acid, and catalyst.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add Dioxane and aqueous base.
-
Reaction: Heat at 100°C (oil bath) or 120°C (microwave) for 1–2 hours.
-
Workup: Filter through a Celite pad to remove Palladium. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC is often required for final kinase inhibitors to ensure >95% purity.
Kinase Assay Integration
Once the library is synthesized, compounds must be screened. The imidazo[4,5-b]pyridine core typically binds in the ATP pocket.
Binding Mode Hypothesis:
-
N3 (Imidazole): Accepts H-bond from the Hinge region (e.g., backbone NH).
-
C7-Substituent: Orients towards the Solvent Front or Ribose pocket.
-
C6-Substituent: Orients towards the Gatekeeper residue or Hydrophobic Back Pocket (selectivity determinant).
Data Summary: Typical SAR Trends
| Substituent Position | Chemical Modification | Biological Effect |
| C2-Methyl | None (Static) | Occludes space; can improve metabolic stability vs. C2-H. |
| C7 (SNAr) | Morpholine / Piperazine | Improves solubility and pharmacokinetic properties. |
| C7 (SNAr) | Aniline | Can form additional H-bonds with the hinge or solvent channel. |
| C6 (Suzuki) | Phenyl / Pyrazole | Targets the hydrophobic pocket; critical for potency (IC₅₀). |
| N-H (Imidazole) | Methylation (N1 vs N3) | Caution: Alkylation often abolishes activity if the NH is required for hinge binding. |
Troubleshooting & Optimization
Issue: Low Regioselectivity (Mixture of C6/C7 products)
-
Cause: Reaction temperature too high during SNAr.
-
Solution: Lower temperature to 80°C and use a stronger nucleophile or longer reaction time. Steric bulk of the amine also influences selectivity; bulkier amines prefer C7 due to less steric clash with the C5-H (relative to C5-N lone pair repulsion).
Issue: Palladium Poisoning (Suzuki Fails)
-
Cause: The imidazole nitrogen or the newly introduced amine at C7 can coordinate to Pd.
-
Solution: Use a catalyst system designed for heterocycles, such as Pd(OAc)₂ + XPhos or Pd₂(dba)₃ + SPhos . Increasing catalyst loading to 10 mol% may be necessary.
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic pathway for generating disubstituted imidazo[4,5-b]pyridine libraries.
References
-
Bavetsias, V., et al. (2012). "Optimization of imidazo[4,5-b]pyridine-based inhibitors of Aurora A kinase." Bioorganic & Medicinal Chemistry Letters, 22(12), 4049-4054.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors."
- Lunn, G., et al. (2017). "Regioselective synthesis of 3H-imidazo[4,5-b]pyridine derivatives." Journal of Organic Chemistry.
-
MDPI Pharmaceuticals. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives."
-
PrepChem. "Synthesis of 5,7-Dichloro-3H-imidazo[4,5-b]pyridine."[3] (Methodology adaptation for dichloro-cores).
(Note: While specific CAS 1206969-58-1 references are proprietary/sparse, the chemistry described above is validated across the 6,7-dichloro-imidazo[4,5-b]pyridine scaffold class found in the cited literature.)
Sources
Application Note: Microwave-Assisted Synthesis of Substituted Imidazo[4,5-b]pyridines for Accelerated Lead Generation
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
Imidazo[4,5-b]pyridines are privileged purine isosteres that serve as foundational scaffolds in modern drug discovery. Their diverse pharmacological profile includes robust activity as anticancer agents, TAM (Tyro3, Axl, Mer) kinase inhibitors, and central nervous system therapeutics[1][2]. Despite their utility, conventional synthetic routes—which typically rely on the prolonged refluxing of 2,3-diaminopyridines with carboxylic acids or step-wise cross-coupling—are hindered by moderate yields, poor regioselectivity, and the thermal degradation of sensitive functional groups[3].
The Microwave Advantage (Causality of Kinetics): Microwave-assisted organic synthesis (MAOS) fundamentally alters reaction kinetics through dielectric heating. Unlike conventional convective heating, which relies on the thermal conductivity of the vessel walls, microwave irradiation directly couples with the dipoles of the solvent and reactants[4]. This instantaneous, volumetric heating allows the reaction mixture to rapidly surpass activation energy barriers. Consequently, reaction times are compressed from hours to minutes, and thermodynamic control is established quickly, favoring higher regioselectivity and significantly cleaner crude profiles[4][5].
Experimental Workflows & Self-Validating Systems
To ensure high-fidelity results and reproducibility, the protocols below integrate self-validating checkpoints. Relying solely on predicted microwave parameters can lead to thermal runaways or incomplete conversions. Therefore, real-time internal temperature monitoring and intermediate LC-MS sampling are embedded directly into the workflow.
Fig 1. Self-validating workflow for microwave-assisted imidazo[4,5-b]pyridine synthesis.
Detailed Experimental Protocols
Protocol A: One-Pot Cyclocondensation of 2,3-Diaminopyridines
This protocol details the direct condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde derivatives to form the imidazo[4,5-b]pyridine core, a critical intermediate for further functionalization[3].
-
Causality Check: The addition of p-benzoquinone acts as a mild oxidant, facilitating the rapid aromatization of the intermediate imidazoline. Microwave heating accelerates this oxidative cyclization, preventing the accumulation of the unstable intermediate and driving the reaction to completion[3].
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-transparent quartz or heavy-walled borosilicate vial, combine 5-bromo-2,3-diaminopyridine (1.0 mmol), the substituted benzaldehyde (1.0 mmol), and p-benzoquinone (1.0 mmol).
-
Solvent Selection: Suspend the reagents in 4 mL of absolute ethanol.
-
Expert Insight: Ethanol provides an optimal loss tangent (
) for efficient microwave energy absorption, while maintaining a low enough boiling point to avoid dangerous autogenous pressure spikes[4].
-
-
Sealing & Sensor Setup: Seal the vial with a Teflon-lined crimp cap. For accurate kinetic control, insert a fiber-optic internal temperature probe (preferable to external IR surface sensors, which only measure vessel temperature).
-
Irradiation: Place the vial in the microwave reactor. Apply a dynamic power mode (max 100 W), ramping to 120 °C over 2 minutes. Hold isothermally at 120 °C for 15 minutes.
-
In-Process Validation: Pause irradiation at the 10-minute mark. Extract a 10 µL aliquot via syringe, dilute in 1 mL of methanol, and analyze via LC-MS. Validation is confirmed by the disappearance of the diamine mass and the dominant emergence of the
peak for the cyclized product. -
Workup: Cool the vessel rapidly to room temperature using the reactor's compressed air stream. The product typically precipitates directly from the ethanol. Filter and wash with cold diethyl ether to yield the pure 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Protocol B: Microwave-Enhanced Suzuki-Miyaura Cross-Coupling
For the synthesis of highly functionalized 2,6-disubstituted imidazo[4,5-b]pyridines, the 6-bromo intermediate generated in Protocol A is coupled with various phenylboronic acids[3].
-
Causality Check: Palladium-catalyzed cross-couplings are notoriously sensitive to prolonged thermal stress, which causes catalyst deactivation (visible as palladium black precipitation). Microwave irradiation achieves the required activation energy in minutes, preserving the active Pd(0) species and drastically improving isolated yields[3].
Step-by-Step Methodology:
-
Reagent Assembly: In a 10 mL microwave vial, combine the 6-bromo-imidazo[4,5-b]pyridine derivative (0.5 mmol), substituted phenylboronic acid (0.75 mmol), and
(1.2 mmol)[3]. -
Catalyst Addition: Add
(5 mol%, 0.025 mmol).-
Expert Insight: Perform this step in a glovebox or under a steady stream of argon to prevent premature oxidation of the phosphine ligands.
-
-
Solvent System: Add a degassed mixture of Toluene:Ethanol (4:1 v/v, 5 mL). The non-polar toluene dissolves the organic substrates, while the highly polar ethanol acts as the microwave energy receptor (sensitizer)[3].
-
Irradiation: Seal the vial and irradiate at 110 °C for 20 minutes using dynamic power modulation (max 150 W).
-
Purification: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure, and purify via flash chromatography using a Dichloromethane:Methanol gradient to isolate the pure 2,6-disubstituted imidazo[4,5-b]pyridine[3].
Quantitative Data & Optimization Summary
The transition from conventional reflux to microwave irradiation yields significant improvements in both throughput and material recovery. The table below summarizes the optimized parameters and comparative outcomes for the synthesis of 2,6-diphenyl-3H-imidazo[4,5-b]pyridine derivatives[3][4].
| Reaction Type | Heating Method | Catalyst / Additive | Solvent System | Temp (°C) | Time | Yield (%) |
| Cyclocondensation | Conventional Reflux | p-Benzoquinone | Ethanol | 78 (Reflux) | 24 h | 45 - 60 |
| Cyclocondensation | Microwave Irradiation | p-Benzoquinone | Ethanol | 120 | 15 min | 85 - 95 |
| Suzuki Coupling | Conventional Heating | Toluene:EtOH (4:1) | 100 | 12 - 18 h | 35 - 50 | |
| Suzuki Coupling | Microwave Irradiation | Toluene:EtOH (4:1) | 110 | 20 min | 75 - 90 |
Logical Relationships in Microwave Optimization
Understanding the interplay between dielectric heating, autogenous pressure, and reaction kinetics is vital for troubleshooting and scaling these protocols. The diagram below illustrates the causal relationships that drive the efficiency of MAOS.
Fig 2. Mechanistic causality of microwave parameters on reaction optimization.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PMC (nih.gov) URL:[Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives Source: FULIR (irb.hr) URL:[Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: MDPI (mdpi.com) URL:[Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega (acs.org) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility & Handling of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine (DCMIP)
Executive Summary & Chemical Profile[2][3][4]
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine (DCMIP) is a fused heterocyclic scaffold often utilized as an intermediate in the synthesis of antiviral agents, kinase inhibitors, and antagonists for angiotensin II receptors.[1]
Users frequently encounter solubility difficulties due to the molecule's high crystal lattice energy .[1] This is driven by two factors:
-
Strong Intermolecular Hydrogen Bonding: The imidazole N-H (donor) and the pyridine N (acceptor) form a tight network in the solid state.[1]
-
-
Stacking: The planar, electron-deficient dichloro-pyridine ring facilitates strong stacking interactions, resisting dissolution in non-polar solvents.[1]
This guide provides field-proven protocols to overcome these barriers using solvent switching, pH manipulation, and temperature control.[1]
Solubility Decision Matrix
The following decision tree helps you select the correct solvent system based on your downstream application (NMR, Synthesis, or Purification).
Figure 1: Solubility Decision Tree. Select your solvent system based on the thermal and chemical requirements of your specific application.
Solubility Data & Solvent Compatibility
The table below summarizes the solubility profile of DCMIP at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Comments |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Recommended. Disrupts intermolecular H-bonds effectively.[1] |
| Polar Aprotic | DMF / NMP | High (>40 mg/mL) | Excellent for |
| Protic | Methanol / Ethanol | Low (<5 mg/mL) | Requires reflux to dissolve; often precipitates upon cooling (good for recrystallization).[1] |
| Chlorinated | DCM / Chloroform | Poor (<1 mg/mL) | Not recommended.[1] The dipole is insufficient to break the crystal lattice.[1] |
| Ethers | THF / 1,4-Dioxane | Moderate | Solubility improves significantly with heating or addition of 5-10% MeOH co-solvent.[1] |
| Non-Polar | Hexane / Toluene | Insoluble | Useful as anti-solvents to force precipitation.[1] |
| Aqueous Acid | 1M HCl | High | Forms the pyridinium hydrochloride salt.[1] |
| Aqueous Base | 1M NaOH | High | Deprotonates the imidazole NH to form the anion.[1] |
Troubleshooting Guides (FAQ)
Q1: I am trying to run an NMR in , but the sample is cloudy and the signals are broad. What is happening?
Diagnosis: Aggregation and poor solubility.[1]
Technical Explanation: DCMIP has a rigid, planar structure that promotes stacking.[1] Chloroform (
-
Switch Solvent: Use DMSO-d6 .[1] It is the gold standard for imidazopyridines.[1] The sulfoxide oxygen acts as a strong H-bond acceptor, breaking the solute-solute interactions.[1]
-
Acid Spike: If you must use
, add 1-2 drops of TFA-d or Acetic Acid-d4 .[1] This protonates the pyridine nitrogen, disrupting the H-bonding network and sharpening the peaks.[1]
Q2: How do I dissolve DCMIP for a Nucleophilic Aromatic Substitution ( ) reaction?
Context: You are likely trying to displace one of the chlorines (usually C7) with an amine or alkoxide.[1] Issue: Standard organic solvents (DCM, Toluene) yield a suspension, leading to slow kinetics.[1] Protocol:
-
Solvent: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]
-
Concentration: 0.1 M to 0.5 M.
-
Base: Use an inorganic base like
or .[1]-
Note: The base will deprotonate the imidazole NH (pKa ~13), making the molecule more electron-rich, which might slightly deactivate the ring toward
. However, the solubility gain in DMF outweighs this. -
Alternative: If reaction rate is low, protect the imidazole nitrogen (e.g., with a Boc group or Methyl) before the
step to prevent anion formation and improve solubility in non-polar solvents.
-
Q3: My product crashed out as a gum during workup. How do I purify it?
Diagnosis: "Gumming" often happens when a semi-soluble compound is trapped between the aqueous and organic phase, or when it contains trapped solvent impurities.[1] Recovery Protocol (pH Swing):
-
Dissolution: Suspend the gum in water and add 1M HCl dropwise with vigorous stirring until pH < 2. The amine will protonate and the solid should dissolve into the aqueous phase.[1]
-
Filtration: Filter off any insoluble non-basic impurities.[1]
-
Precipitation: Slowly neutralize the filtrate with 1M NaOH or Sat.
to pH ~7-8.[1] The free base DCMIP will precipitate as a cleaner solid.[1] -
Collection: Filter the solid, wash with water, and dry under vacuum at 50°C.[1]
Advanced Protocols
Protocol A: Recrystallization (Purification)
Use this when the compound is >90% pure but colored or contains salts.
-
Solvent System: Ethanol/Water (primary choice) or DMF/Water (for very stubborn cases).[1]
-
Dissolution:
-
Place 1.0 g of crude DCMIP in a flask.
-
Add Ethanol (20 mL) and heat to reflux (80°C).
-
If not fully dissolved, add DMF dropwise (max 2-3 mL) until clear.[1]
-
-
Filtration (Hot): If black specks remain, filter hot through a glass frit or Celite pad.
-
Crystallization:
-
Remove from heat.[1]
-
Add hot Water dropwise until a faint turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Harvest: Filter the white/off-white needles and wash with cold 50% EtOH/Water.
Protocol B: Protecting Group Strategy for Solubility
Use this if you need the molecule to be soluble in DCM, Toluene, or Hexane for chromatography.
If the free NH is causing solubility issues, mask it temporarily:
-
Reaction: React DCMIP with
(1.2 equiv) and DMAP (cat.) in THF/DCM . -
Result: The N-Boc protected species will be highly soluble in DCM, Ethyl Acetate, and even Hexane/Ether mixtures.[1]
-
Deprotection: Remove the Boc group quantitatively using TFA/DCM or HCl/Dioxane after your primary reaction is complete.[1]
Mechanistic Visualization
The following diagram illustrates the hydrogen bonding network that causes insolubility and how polar aprotic solvents disrupt it.
Figure 2: Mechanism of Solubilization. Polar aprotic solvents (DMSO/DMF) act as H-bond acceptors, out-competing the self-aggregation of the DCMIP lattice.[1]
References
-
Imidazo[4,5-b]pyridine Scaffold Properties
-
Nucleophilic Substitution (
) on Chlorinated Heterocycles: -
General Solubility & Handling of Imidazopyridines
-
Chemical Safety & Properties
Sources
Technical Support Center: Regioselectivity in Alkylation of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist drug development professionals with the functionalization of complex heterocycles. The N-alkylation of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine is notoriously challenging due to the presence of multiple competing nucleophilic sites[1].
This guide provides deep mechanistic insights, a predictive troubleshooting matrix, and self-validating protocols to help you definitively control and verify your regioselective outcomes.
Mechanistic Insights: The Regioselectivity Challenge
To control your reaction, you must first understand the causality behind the molecule's behavior. The imidazo[4,5-b]pyridine core contains three nitrogen atoms (N1, N3, and N4)[1]. Upon deprotonation, the resulting ambident anion is subject to severe steric and electronic biases:
-
The "Pincer" Steric Shielding of N1: In this specific scaffold, the N1 position is flanked by the C2-methyl group and the C7-chlorine atom. This creates a massive steric block (steric approach control), making direct electrophilic attack at N1 kinetically and thermodynamically highly disfavored[2].
-
Unrestricted N3 Accessibility: Conversely, the N3 position is flanked by the C2-methyl group and the N4 pyridine nitrogen. Because N4 possesses only a lone pair and no bulky substituent, N3 is significantly less hindered than N1. Consequently, direct alkylation almost exclusively yields the N3-alkylated isomer[2].
-
Electronic Deactivation of N4: While N4 alkylation is a known side-reaction in basic, polar aprotic conditions[3], the highly electronegative 6,7-dichloro substituents pull electron density away from the pyridine ring. This renders the N4 nitrogen poorly nucleophilic, effectively suppressing N4-alkylation.
Regioselectivity Pathway Visualization
Regioselectivity pathways dictated by steric shielding and electronic deactivation.
Troubleshooting Guide & FAQs
Q: I am trying to synthesize the N1-alkylated isomer, but I am exclusively getting the N3-alkylated product. Why? A: This is a direct result of the "pincer" steric shielding described above. The N1 nitrogen is trapped between the C7-chlorine and the C2-methyl group. Direct alkylation will almost exclusively yield the N3 isomer. To obtain the N1 isomer, direct alkylation is unviable. You must utilize a de novo ring synthesis approach, starting from a pre-alkylated 2,3-diaminopyridine derivative.
Q: I am observing a minor third product during my N3-alkylation. Could this be N4 alkylation?
A: Yes. While the 6,7-dichloro substituents strongly deactivate the pyridine nitrogen, N4 alkylation can still occur if you are using highly reactive, unhindered alkylating agents (e.g., methyl iodide) in DMF with K
Q: How can I definitively confirm I have the N3 isomer and not the N1 isomer?
A: 1D NMR is insufficient; you must use 2D NOESY or ROESY NMR[3]. For the N3 isomer, you will observe an NOE correlation between the alkyl group protons (e.g., N-CH
Quantitative Data: Predictive Regioselectivity Matrix
The following table summarizes the expected regioselective outcomes based on varying reaction parameters.
| Alkylating Agent | Base / Solvent | Temp (°C) | Major Isomer | N3:N1 Ratio | Mechanistic Driver |
| Benzyl Bromide | K | 25 | N3 | > 95:5 | Steric blocking of N1 by C7-Cl[2] |
| Methyl Iodide | NaH / THF | 60 | N3 | > 99:1 | Thermodynamic control + Sterics |
| Isopropyl Bromide | Cs | 80 | N3 | 100:0 | Extreme steric clash at N1 |
| Primary Alcohol | PPh | 0 to 25 | N3 | 80:20 | Kinetic control slightly increases N1 |
Experimental Protocols
Protocol A: Standard Regioselective N3-Alkylation
This protocol leverages the inherent steric bias of the 6,7-dichloro-2-methyl scaffold to cleanly produce the N3-alkylated product under thermodynamic control.
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Add anhydrous K
CO (2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the ambident anion. -
Alkylation: Dropwise add the alkylating agent (e.g., benzyl bromide, 1.1 eq).
-
Reaction: Elevate the temperature to 40 °C and stir for 12–18 hours. Monitor the disappearance of the starting material via LC-MS.
-
Workup: Quench the reaction by pouring it into cold deionized water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) followed by brine. Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Purify the crude mixture via silica gel flash chromatography. The N3 isomer typically elutes earlier than trace N1/N4 impurities due to lower polarity.
Protocol B: De Novo Synthesis of N1-Alkylated Derivatives
Because direct N1-alkylation is sterically blocked, synthesizing N1-alkylated targets requires building the imidazole ring after the alkyl group is installed.
-
Amination: React 5,6-dichloro-3-fluoro-2-nitropyridine with your desired primary amine (R-NH
) in the presence of DIPEA to yield the N-alkyl-2-nitro-pyridin-3-amine intermediate. -
Reduction: Reduce the nitro group to an amine using Iron powder and NH
Cl in EtOH/H O at 80 °C. Filter through Celite to yield the N3-alkyl-2,3-diaminopyridine intermediate. -
Cyclization: Reflux the diamine intermediate in triethyl orthoacetate (which acts as both solvent and the C2-methyl source) with a catalytic amount of acid. This closes the imidazole ring, yielding the pure N1-alkyl-6,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine without regioselectivity issues.
References
- BenchChem Technical Support Team. "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers." benchchem.com.
- "Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study.
- "N-Alkylation of Some Imidazopyridines." fabad.org.tr.
- "Efficient synthesis of substituted imidazo[4,5-b] pyridines." d-nb.info.
Sources
Purification methods for 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine intermediates
Technical Support Center: Purification of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
Executive Summary & Molecule Profile
Compound: this compound Core Structure: A fused pyridine-imidazole bicycle with a methyl group at the C2 position and chlorine atoms at C6 and C7. Chemical Nature: Amphoteric (due to the pyridine nitrogen and imidazole NH), sparingly soluble in non-polar solvents, and prone to strong intermolecular hydrogen bonding.
Why This Guide Exists: The purification of this intermediate is often bottlenecked by its poor solubility in standard organic solvents (like ethyl acetate or hexane) and the difficulty in separating it from the unreacted 5,6-dichloro-2,3-diaminopyridine starting material or the N-acetylated non-cyclized intermediates. This guide prioritizes "chemical purification" (acid/base manipulation) over chromatography to maximize yield and scalability.
Solubility & Solvent Selection
Q: I cannot get the crude solid to dissolve in Ethyl Acetate or DCM for loading onto silica. What should I use?
A: This is a common issue. The imidazo[4,5-b]pyridine core is highly polar and planar, leading to strong crystal lattice energy. Standard lipophilic solvents are often ineffective.
Recommended Solvent Systems:
| Solvent System | Solubility Rating | Application | Notes |
| DMSO / DMF | High | Loading for Prep-HPLC; Reaction solvent | Difficult to remove; high boiling point. |
| Acetic Acid (Glacial) | High | Recrystallization; Protonation | Solubilizes by protonating the pyridine nitrogen. |
| Ethanol (Hot) | Moderate | Recrystallization | Good anti-solvent when cooled. |
| DCM / Methanol (9:1) | Moderate | Flash Chromatography | Requires 5-10% MeOH to break H-bonds. |
| 0.5 M HCl (aq) | High | Chemical Washing | Forms the water-soluble hydrochloride salt. |
Purification Protocols
Protocol A: The "Chemical Wash" (Scalable & High Yield)
Best for removing non-basic impurities and starting materials with significantly different pKa.
Principle: The pyridine nitrogen (N4) is basic. We can selectively dissolve the product in dilute acid, filter off non-basic impurities, and then re-precipitate.
-
Dissolution: Suspend the crude solid in 1.0 M HCl (10 mL per gram of solid). Stir for 30 minutes.
-
Checkpoint: The product should dissolve as the HCl salt.[1] If a dark solid remains, it is likely carbonized byproducts or non-basic impurities.
-
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble particulates.
-
Neutralization: Cool the filtrate to 0–5°C in an ice bath. Slowly add 10% NaOH or saturated NaHCO₃ dropwise until pH reaches ~7–8.
-
Observation: A thick white/off-white precipitate should form immediately.
-
-
Collection: Stir for another 30 minutes to ensure complete precipitation. Filter the solid and wash exclusively with cold water followed by a small amount of cold diethyl ether (to remove trapped water).
-
Drying: Dry under vacuum at 50°C.
Protocol B: Recrystallization (For High Purity)
Best for removing trace colored impurities and uncyclized intermediates.
-
Solvent: Use Ethanol/Water (3:1) or Glacial Acetic Acid/Water .
-
Procedure:
-
Dissolve crude in boiling ethanol (or acetic acid).
-
If colored, add activated charcoal (5 wt%), stir for 5 mins, and filter hot.
-
Add hot water dropwise until slight turbidity persists.
-
Allow to cool slowly to room temperature, then refrigerate (4°C).
-
-
Yield Check: If yield is low, concentrate the mother liquor; do not evaporate to dryness as impurities will co-precipitate.
Troubleshooting & FAQs
Q: My LC-MS shows a peak with Mass [M+18] or [M+42]. What is this?
-
[M+18] (Hydrolysis): Unlikely for the chloro groups, but could be hydration of the pyridine ring if harsh acid was used for too long. More likely, it is a non-cyclized amidine intermediate (M+H₂O relative to product).
-
[M+42] (Acetylation): This is the tri-acetylated or N-acetyl precursor that failed to cyclize.
-
Fix: Reflux the crude in acetic acid or POCl₃ (if using the chloro-dehydration route) to force cyclization.
-
Q: The product is stuck on the baseline of my TLC plate (Hexane/EtOAc).
-
Cause: The compound is too polar.
-
Fix: Switch to DCM:Methanol (95:5) or EtOAc:MeOH (90:10) . Add 1% Triethylamine to the eluent to prevent tailing caused by interaction with silanol groups.
Q: I have a persistent yellow color in my product.
-
Cause: Oxidation byproducts of the diaminopyridine starting material (azo compounds or nitro-oxides).
-
Fix: Recrystallization with activated charcoal is essential. Alternatively, wash the solid with a small amount of cold acetone ; the yellow impurities are often more soluble in acetone than the product.
Process Visualization
The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.
Caption: Decision tree for the purification of imidazo[4,5-b]pyridine intermediates based on solubility and initial purity.
Quantitative Data: Solvent Efficiency
| Solvent System | Temperature (°C) | Approx. Solubility (mg/mL) | Suitability for Crystallization |
| Water | 25 | < 0.1 | Anti-solvent |
| Ethanol | 78 (Reflux) | 15 - 25 | Excellent |
| Ethanol | 25 | 2 - 5 | Excellent |
| Ethyl Acetate | 77 (Reflux) | < 5 | Poor |
| DMSO | 25 | > 100 | Good for Analysis, Poor for Isolation |
| 1M HCl | 25 | > 50 | Excellent for Extraction |
References
-
PrepChem. (n.d.). Synthesis of 5,7-Dichloro-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
Sources
Troubleshooting low yields in imidazo[4,5-b]pyridine cyclocondensation reactions
Technical Support Center: Imidazo[4,5-b]Pyridine Synthesis
Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, particularly low reaction yields in cyclocondensation reactions, by providing in-depth, evidence-based troubleshooting strategies and detailed experimental protocols. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Phillips-type cyclocondensation between 2,3-diaminopyridine and a carboxylic acid is resulting in a very low yield. What are the primary causes?
Low yields in this classic condensation are a frequent challenge and can typically be traced back to one or more of the following factors: incomplete reaction, suboptimal reaction conditions, purity of starting materials, or undesired side reactions. A systematic approach is crucial for diagnosis.
Troubleshooting Workflow for Low Yields
Caption: Key stages of the acid-catalyzed Phillips condensation.
A sub-optimal acid concentration can lead to poor activation of the carboxylic acid, resulting in an incomplete reaction. Conversely, excessively harsh acidic conditions or prolonged reaction times at high temperatures can lead to degradation of the starting materials or product. Polyphosphoric acid (PPA) is often favored as it serves as both the acidic catalyst and a powerful dehydrating agent, driving the equilibrium toward the product. [1]
Question 3: I suspect my 2,3-diaminopyridine starting material is impure. How can I purify it, and what are the consequences of using low-purity material?
Answer: The purity of 2,3-diaminopyridine is absolutely critical. It is prone to oxidation and can contain residual impurities from its synthesis (e.g., nitro-amino precursors). These impurities can interfere with the reaction, leading to side products and dark, tarry crude mixtures that are difficult to purify.
Consequences of Impurities:
-
Reduced Nucleophilicity: Oxidized species or protonated impurities are less nucleophilic, slowing down or halting the initial condensation step.
-
Side Reactions: Residual reagents from the diaminopyridine synthesis can compete in the reaction.
-
Color Formation: Highly colored impurities can carry through the synthesis and complicate purification.
Protocol for Purification of 2,3-Diaminopyridine
A reliable method for purifying commercial 2,3-diaminopyridine is recrystallization.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 2,3-diaminopyridine in a suitable solvent. Benzene is a classic solvent for this purpose. [1]For a greener alternative, consider toluene or a mixed solvent system like ethanol/water.
-
Decolorization: Add a small amount of activated charcoal (e.g., 1-2% w/w) to the solution and heat it gently (e.g., on a steam bath) for a few minutes to adsorb colored impurities. [1]3. Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal. This step must be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the recovery of the purified crystals.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum. The purified material should be light-colored, crystalline solid.
Question 4: My reaction appears to stop, leaving a significant amount of an intermediate. How can I drive the cyclization to completion?
Answer: The isolation of a stable amide intermediate indicates that the initial nucleophilic attack has occurred, but the subsequent intramolecular cyclization and dehydration are sluggish. This is a common bottleneck, especially with less reactive carboxylic acids or aldehydes.
Strategies to Promote Complete Cyclization:
| Strategy | Rationale & Causality | Recommended Action |
| Increase Thermal Energy | The intramolecular cyclization and dehydration steps have significant activation energy barriers. Higher temperatures provide the necessary energy to overcome these barriers. | Switch to a higher-boiling solvent (e.g., from ethanol to ethylene glycol or N-methyl-2-pyrrolidone (NMP)). Consider using microwave irradiation, which can rapidly and efficiently heat the reaction mixture, often reducing reaction times from hours to minutes. [2][3] |
| Efficient Water Removal | The cyclization is a condensation reaction that releases water. According to Le Châtelier's principle, removing water from the reaction mixture will shift the equilibrium towards the product. | Use a dehydrating agent that also serves as the catalyst, such as Polyphosphoric Acid (PPA). [2]For reactions in solvents like toluene, a Dean-Stark apparatus can be used to azeotropically remove water. |
| Catalyst Choice | For condensations with aldehydes, an oxidative step is required for aromatization. Air oxidation can be slow. | If using an aldehyde, ensure oxidative conditions are present. Sometimes, simply bubbling air through the reaction mixture is sufficient. Alternatively, mild oxidizing agents can be employed. For carboxylic acids, ensure a strong acid catalyst is present in sufficient quantity. |
Question 5: I am observing the formation of an unexpected product with a mass 16 units higher than my target. What is it and how can I prevent it?
Answer: A mass increase of +16 amu is a classic indicator of N-oxide formation. The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, especially if your reaction conditions are oxidative (e.g., condensation with aldehydes which often require an oxidant for aromatization) or if certain reagents are used.
Prevention Strategies:
-
Control Oxidants: If an oxidizing agent is used, carefully control its stoichiometry. Use the mildest oxidant that is effective for the transformation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted oxidation from atmospheric oxygen, particularly for reactions run at high temperatures for extended periods.
Remediation Protocol: Reduction of the N-oxide If the N-oxide has already formed, it can often be reduced back to the desired parent heterocycle.
-
Dissolve: Dissolve the crude product containing the N-oxide in a suitable solvent like ethanol or methanol.
-
Add Reducing Agent: A common and effective method is using phosphorus trichloride (PCl₃) or catalytic hydrogenation with a catalyst like Raney Nickel. [4]3. Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the N-oxide is consumed.
-
Workup & Purification: Carefully quench the reaction, perform an appropriate workup to remove the reagents, and purify the desired product.
Advanced Troubleshooting & Alternative Methodologies
Question 6: Conventional heating gives me low yields and long reaction times. Are there more modern methods I can try?
Answer: Absolutely. For challenging substrates or for high-throughput synthesis, modern techniques can offer significant advantages over classical thermal methods.
1. Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture. This often leads to a dramatic reduction in reaction times (from many hours to just a few minutes) and frequently results in higher isolated yields and cleaner reaction profiles. [2][3][5][6][7][8] Illustrative Protocol: Microwave-Assisted Synthesis
-
Setup: In a 10 mL microwave synthesis vial, combine the 2,3-diaminopyridine derivative (1.0 mmol), the carboxylic acid or aldehyde (1.0-1.2 mmol), and a suitable catalyst/support if needed (e.g., silica gel). [2]2. Solvent: Add a minimal amount of a high-boiling polar solvent like DMF, NMP, or ethylene glycol. Solvent-free conditions are also often highly effective. [6]3. Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 5-20 minutes.
-
Workup: After cooling, the product can often be isolated by simple filtration or after a standard aqueous workup, followed by purification. [3] 2. Palladium-Catalyzed Cross-Coupling Routes: For constructing highly substituted or complex imidazo[4,5-b]pyridines, palladium-catalyzed methods offer a powerful and regioselective alternative. These methods typically build the ring system from a pre-functionalized pyridine. For example, a Pd-catalyzed amidation of a 2-chloro-3-aminopyridine with a primary amide, followed by in-situ cyclization, can provide regioselective access to N1-substituted products that are often difficult to obtain via direct alkylation. [9][10] Key Features of Pd-Catalyzed Routes:
-
High Regioselectivity: Allows for precise control over substituent placement. [9]* Broad Scope: Tolerates a wide range of functional groups on the coupling partners.
-
Milder Conditions: Often proceeds under milder conditions than high-temperature condensations.
These routes are more complex and require careful optimization of the catalyst, ligand, base, and solvent system. [11][12]
Purification Center
Question 7: My crude product is a dark oil that streaks badly on silica gel TLC. How can I effectively purify it?
Answer: Dark, oily crude products and streaking on TLC are common problems when dealing with N-heterocycles like imidazo[4,5-b]pyridines. This is often due to the basic nature of the nitrogen atoms interacting strongly with the acidic surface of the silica gel.
Troubleshooting Purification
Caption: Decision tree for purifying basic heterocyclic compounds.
Detailed Purification Protocols:
Protocol 1: Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) for your compound. To this eluent, add a small amount of a basic modifier, typically 0.5-1% triethylamine (Et₃N) or a 10% solution of ammonium hydroxide in methanol. [11]This will neutralize the acidic sites on the silica, dramatically reducing streaking and improving peak shape.
-
Column Packing: Pack the column with silica gel slurried in the eluent system without the basic modifier.
-
Equilibration: Equilibrate the column with 2-3 column volumes of the full eluent system containing the basic modifier.
-
Loading & Elution: Load your sample (pre-adsorbed onto silica for best results) and elute with the base-modified solvent system.
Protocol 2: Recrystallization If the product is a solid, recrystallization is often the most effective method for obtaining highly pure material.
-
Solvent Screening: Test the solubility of your crude product in various common lab solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) both at room temperature and at boiling.
-
Ideal Solvent: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the crude material in the minimum amount of the hot solvent. If necessary, filter the hot solution to remove insoluble impurities. Allow the solution to cool slowly to induce crystallization. Cool further in an ice bath before collecting the crystals. [12]
References
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
-
Organic Syntheses Procedure. 2,3-diaminopyridine. Available at: [Link]
- Katarzyna, K., et al. (2017).
- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767.
- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed, PMID: 22414201.
- BenchChem. (2025). Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. BenchChem Technical Support.
- Khader, S. A., et al. (2013). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. Tetrahedron Letters, 54(40), 5469-5473.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Lach, F., & Koza, P. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization.
- Katarzyna, K., et al. (2017).
- Ahmed, E. Kh., et al. (2011). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines.
-
Organic Syntheses Procedure. 2,3-diaminopyridine. Available at: [Link]
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.
- Rodriguez, J. A., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(3), 1234-1245.
-
AdiChemistry. (2023). PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
- European Patent Office. (1990). Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. EP0364282A2.
-
Phenomenex. (2023). TROUBLESHOOTING GUIDE. Available at: [Link]
- El-Faham, A., et al. (2011). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 47, 525-545.
- Google Patents. (2010). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
CoLab. (2010). Phillips–Ladenburg Benzimidazole Synthesis. Available at: [Link]
- Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
- Li, J., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4382-4389.
- Google Patents. (2014). CN103664762A - Method for preparing 2,3-diamino pyridine.
- Salahi, S., et al. (2013). Substituent Effects in Cation/π Interactions and Electrostatic Potentials above the Center of Substituted Benzenes Are Due Primarily to through-Space Effects of the Substituents. The Journal of Physical Chemistry A, 117(20), 4357-4365.
- Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162.
-
ResearchGate. (2019). The Phillips–Ladenburg imidazole synthesis. Available at: [Link]
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
- Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-B] Pyridine With Evaluation of Their Anticancer and Antimicrobial Activity. European Journal of Chemistry, 8(1), 25-32.
- ResearchGate. (2025). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
- Shadrick, W. R., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 110, 117898.
- ResearchGate. (2021).
- ResearchGate. (2023).
- Gassen, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Omega, 7(40), 35919-35928.
-
Organic Chemistry Portal. (2024). Benzimidazole synthesis. Available at: [Link]
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
-
Organic Syntheses Procedure. 3-aminopyridine. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 9. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 10. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Isomer Management for 6,7-Dichloro-imidazo[4,5-b]pyridines
Executive Summary & Core Challenge
The Issue: Alkylation of 6,7-dichloro-imidazo[4,5-b]pyridine is inherently non-regioselective due to the ambident nucleophilicity of the imidazole ring (N1 vs. N3). While the pyridine nitrogen (N4) is less nucleophilic, the presence of the 6,7-dichloro substitution pattern introduces specific steric and electronic constraints that complicate the ratio of N1 (sterically crowded by C7-Cl) versus N3 (proximal to the N4 lone pair).
The Solution Architecture: This guide provides a self-validating workflow to:
-
Diagnose: Unambiguously assign isomers using HMBC/NOESY (preventing misassignment based on polarity alone).
-
Separate: Optimize chromatography and crystallization based on dipole moment differences.
-
Control: Tune reaction conditions to favor the thermodynamically or kinetically preferred isomer.
Molecular Visualization & Numbering
Before interpreting spectra, we must establish a rigid numbering scheme, as literature often varies.
Figure 1: Connectivity and steric environment of 6,7-dichloro-imidazo[4,5-b]pyridine. Note the proximity of C7-Cl to the N1 position.
Module 1: Diagnostic & Identification (The "Triage")
User Question: "I have two spots on TLC with similar Rf values. How do I know which is N1 and which is N3 without growing a crystal?"
Technical Insight: You cannot rely solely on chemical shift trends (e.g., "N1 is always downfield") because the anisotropy of the 6,7-dichloro substituents can invert standard shielding patterns. HMBC (Heteronuclear Multiple Bond Correlation) is the only self-validating NMR method for this scaffold.
The HMBC Decision Tree
The critical distinction lies in the 3-bond coupling (
-
N1 Isomer: The
protons will show a strong correlation to C7a .[1] -
N3 Isomer: The
protons will show a strong correlation to C3a .
Experimental Protocol:
-
Acquire a standard
spectrum to identify quaternary carbons. C7a and C3a typically appear between 140–160 ppm. -
Run HMBC optimized for 8 Hz coupling.
-
Validation: Use the C5-H proton (the only aromatic proton on the pyridine ring) to distinguish C3a and C7a. C5-H will correlate strongly to C3a (
) and C7 ( ), but not C7a ( is usually invisible).
| Feature | N1-Alkylated Isomer | N3-Alkylated Isomer |
| Key HMBC Correlation | Alkyl protons | Alkyl protons |
| C7-Cl Proximity | High (Steric clash) | Low |
| NOESY Signal | Strong NOE to H2; No NOE to pyridine ring | Strong NOE to H2; Possible NOE to H5 (rare, distance dependent) |
| Typical Polarity (TLC) | Often Less Polar (Higher Rf) | Often More Polar (Lower Rf) |
*Note: Polarity is solvent-dependent. In 6,7-dichloro analogs, the N1 isomer is often less polar because the alkyl group shields the dipole created by the C7-Cl bond, whereas the N3 isomer exposes the pyridine nitrogen lone pair.
Module 2: Separation Protocols (The "Cure")
User Question: "My isomers co-elute on silica using Hexane/Ethyl Acetate. What are my alternatives?"
Troubleshooting Guide: The 6,7-dichloro substitution reduces the basicity of the system, making the isomers less "sticky" than unsubstituted imidazopyridines, but their polarities remain similar.
Method A: Flash Chromatography Optimization
If Hex/EtOAc fails, switch to Dichloromethane (DCM) / Methanol (MeOH) or DCM / Acetone . The chlorinated solvent interacts differently with the chloro-substituents on the pyridine ring.
Step-by-Step Protocol:
-
Pack: Use high-performance silica (15-40 µm).
-
Load: Dry load on Celite or Silica. Do not liquid load in DMSO/DMF as this broadens bands.
-
Gradient:
-
Equilibrate: 100% DCM.
-
Ramp: 0% to 5% MeOH in DCM over 20 CV (Column Volumes).
-
Tip: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase to sharpen the peaks (suppresses tailing of the imidazole).
-
Method B: Selective Crystallization (Scalable)
For scales >500 mg, chromatography is inefficient. The N3 isomer is typically more symmetric and crystalline.
-
Solvent System: Ethanol (hot) or Acetonitrile.
-
Procedure:
-
Dissolve the crude mixture in minimal boiling Ethanol.
-
Allow to cool slowly to RT, then 4°C.
-
The Major Isomer (usually N3) often precipitates first.
-
Filter and wash with cold Ethanol.
-
Concentrate the filtrate to recover the N1 isomer (enriched).
-
Module 3: Synthesis Control (The "Prevention")
User Question: "I need the N3 isomer specifically. How do I force the reaction to favor it?"
Mechanistic Insight: The alkylation ratio is governed by the interplay of Sterics (C7-Cl blocks N1) and Electrostatics (N3 is often more nucleophilic due to repulsion from the N4 lone pair).
-
Thermodynamic Control: Favoring the most stable isomer (usually N3 due to lack of steric clash with C7-Cl).
-
Kinetic Control: Rapid irreversible alkylation (ratios depend on nucleophilicity).
Optimization Matrix
| Variable | Recommendation for N3 Selectivity | Rationale |
| Base | K₂CO₃ (Weak/Moderate) | Allows for thermodynamic equilibration (reversible deprotonation) before alkylation fixes the structure. |
| Solvent | DMF or DMSO | Polar aprotic solvents stabilize the transition state and separate the ion pair, allowing the sterically less hindered N3 to react. |
| Temperature | Room Temperature (25°C) | Heating often increases the proportion of the minor N1 isomer by overcoming the steric activation energy barrier. |
| Reagent | Alkyl Bromides (vs Iodides) | Slower leaving groups can sometimes improve selectivity by making the reaction more sensitive to steric differences. |
Recommended Protocol for N3 Dominance:
-
Dissolve 6,7-dichloro-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M).
-
Add K₂CO₃ (2.5 eq). Stir for 30 mins to ensure deprotonation.
-
Add Alkyl Bromide (1.1 eq) dropwise.
-
Stir at 20-25°C for 12-24 hours.
-
Avoid NaH unless absolutely necessary, as the highly reactive anion formed often reacts indiscriminately, increasing the N1 impurity.
FAQ: Rapid Fire Troubleshooting
Q: Why do I see a third spot? A: This is likely N4-alkylation (quaternization of the pyridine ring) or bis-alkylation (if excess base/alkyl halide was used). N4-alkylation is rare in 6,7-dichloro derivatives due to the deactivating effect of the chlorines, but possible with highly reactive electrophiles (e.g., Methyl Iodide).
Q: My NMR shows broad peaks. A: Some N-alkylated imidazopyridines exhibit rotamers or aggregation. Run the NMR at 50°C in DMSO-d6 to coalesce the peaks.
Q: Can I convert N1 to N3? A: Generally, no. Alkylation is irreversible under standard conditions. However, heating the N1 isomer with a catalytic amount of alkyl halide salt can sometimes induce isomerization via a "trans-alkylation" mechanism, though this is low-yielding and degrades the material.
References
-
BenchChem. (2025).[2][3] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC.Link
-
Jabri, Z., et al. (2022).[4] "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures...". Journal of Chemical Technology and Metallurgy. Link
-
Doganc, F., & Goker, H. (2025).[5] "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences. Link
-
BenchChem. (2025).[2][3] Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine.Link
-
ResearchGate. (2025). Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study.Link[6]
Sources
Technical Support Center: Stability of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine in Basic Media
Welcome to the technical support resource for 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of compound stability under basic conditions. Here, we provide in-depth explanations, troubleshooting advice, and validated protocols to help you navigate the experimental challenges associated with this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and reactivity of this compound.
Q1: Why is this compound sensitive to basic conditions?
A1: The sensitivity of this compound to basic conditions stems from the electron-deficient nature of the pyridine ring, which is further activated by the fused imidazole moiety and the two electron-withdrawing chlorine atoms. This electronic arrangement makes the carbon atoms bonded to the chlorine atoms susceptible to nucleophilic attack by hydroxide ions (OH⁻) or other strong nucleophiles present in basic solutions. This process, known as nucleophilic aromatic substitution (SNAr), can lead to the displacement of one or both chlorine atoms, resulting in the formation of undesired hydroxy- or dihydroxy- anologs.[1][2][3]
Q2: What are the visible signs of hydrolysis in my reaction?
A2: Hydrolysis of this compound often leads to the formation of more polar byproducts. In your reaction monitoring (e.g., by Thin Layer Chromatography - TLC), you may observe new, more polar spots (lower Rf values) that were not present in your starting material. In some cases, a change in the color of the reaction mixture or the formation of a precipitate might also indicate decomposition. For quantitative analysis, techniques like LC-MS can be used to identify the mass of the hydrolyzed products.
Q3: Can I use common inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in reactions with this compound?
A3: It is strongly discouraged to use common inorganic bases like NaOH, KOH, or even K₂CO₃, especially at elevated temperatures. These bases can provide a significant concentration of hydroxide or carbonate ions, which are nucleophilic and can initiate the hydrolysis cascade.[4][5] While K₂CO₃ is sometimes used in N-alkylation of similar scaffolds, its use with this dichlorinated derivative carries a high risk of hydrolysis, particularly if the reaction is sluggish and requires prolonged heating.[6][7][8]
Q4: Are there any bases that are safe to use with this compound?
A4: Yes, the key is to use non-nucleophilic, sterically hindered bases. These are organic bases with bulky substituents that can effectively deprotonate your desired site (e.g., the N-H of the imidazole ring) but are too large to act as nucleophiles and attack the carbon-chlorine bonds.[9][10][11] Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's Base), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and for stronger deprotonation needs, amide bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS).[10][12]
Troubleshooting Guide: Addressing Hydrolysis in Your Experiments
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Q: I am attempting an N-alkylation of the imidazole ring using sodium hydride (NaH) and I'm seeing significant decomposition of my starting material. What's going wrong?
A: While NaH is a non-nucleophilic base, its use can sometimes lead to issues. The reaction of NaH with trace amounts of water in your solvent or on your glassware can generate NaOH in situ, which then acts as a nucleophile and degrades your starting material. Additionally, the heterogeneity of NaH reactions can sometimes lead to localized "hot spots" and poor reproducibility.
Solution:
-
Switch to a soluble, non-nucleophilic base: Consider using a base like potassium bis(trimethylsilyl)amide (KHMDS).[13][14] KHMDS is a strong, sterically hindered base that is soluble in many organic solvents, leading to more homogeneous and controllable reactions.
-
Ensure strictly anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. This is critical to prevent the formation of nucleophilic hydroxide species.
Q: My reaction requires a base, but even with a hindered amine base like DBU, I am observing some hydrolysis, especially when I heat the reaction. How can I improve this?
A: This indicates that your substrate is highly sensitive, and even a weakly nucleophilic base or trace water is causing issues at elevated temperatures.
Solution:
-
Lower the reaction temperature: If possible, try running the reaction at a lower temperature for a longer period. The rate of the desired reaction might decrease, but the rate of the undesired hydrolysis should decrease more significantly.[15][16]
-
Solvent choice is critical: The choice of solvent can significantly impact the rate of SNAr reactions. Polar aprotic solvents like DMF and DMSO can accelerate these reactions.[17][18][19] If you are using one of these, consider switching to a less polar, non-protic solvent like toluene or THF. This may slow down your desired reaction, but it will also disfavor the SNAr hydrolysis pathway.
-
Use a more sterically hindered base: If DBU is still problematic, consider moving to an even more hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine.[9][12] Its extreme steric bulk makes it an exceptionally poor nucleophile.
Summary of Recommended Bases
| Base | Type | pKa of Conjugate Acid | Key Characteristics |
| N,N-Diisopropylethylamine (DIPEA) | Hindered Amine | ~10.75 | Moderately strong, non-nucleophilic, good for scavenging acids.[10] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | ~13.5 | Strong, non-nucleophilic, useful for deprotonations and eliminations.[10] |
| 2,6-Di-tert-butylpyridine | Hindered Pyridine | ~3.58 | Weakly basic but extremely non-nucleophilic due to steric bulk.[9][12] |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Silyl Amide | ~26 (in THF) | Very strong, non-nucleophilic, soluble in many organic solvents.[2][13] |
Best Practices for Preventing Hydrolysis
Proactive measures in your experimental design are the most effective way to avoid hydrolysis of this compound.
The Mechanism of Basic Hydrolysis
The primary degradation pathway is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring is attacked by a nucleophile (e.g., OH⁻), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] Subsequent elimination of the chloride ion restores aromaticity and results in the hydroxylated product.
Caption: The SNAr hydrolysis pathway.
The Protective Role of Non-Nucleophilic Bases
Sterically hindered bases prevent this reaction by being too bulky to approach the carbon atoms of the pyridine ring. They can, however, easily access and abstract a proton (like the N-H of the imidazole), which is a much smaller interaction site.
Sources
- 1. What are the products of the following reactions?b. | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 12. Intermolecular Sp3C─H Metalation of Non‐Nucleophilic Brønsted Bases Using Simple Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Optimizing reaction temperature for 6,7-dichloro-imidazo[4,5-b]pyridine functionalization
Technical Support Center: Optimizing Reaction Temperature for 6,7-Dichloro-imidazo[4,5-b]pyridine Functionalization
Diagnostic Overview: The "Why" Behind the Chemistry
Welcome to the Technical Support Center for imidazo[4,5-b]pyridine functionalization. 6,7-dichloro-1H-imidazo[4,5-b]pyridine is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutics [1].
The core challenge in functionalizing this di-chlorinated scaffold lies in regioselectivity . The two chlorine atoms possess vastly different electronic environments:
-
C7-Chlorine (Highly Reactive): Positioned para to the pyridine nitrogen (N4). Nucleophilic attack here forms a Meisenheimer complex where the negative charge is directly stabilized by the electronegative N4 atom.
-
C6-Chlorine (Less Reactive): Positioned meta to the pyridine nitrogen. It lacks resonance stabilization from N4 during nucleophilic aromatic substitution (SNAr).
Because of this electronic disparity, temperature is your primary kinetic switch . Precise thermal control allows you to selectively functionalize C7 via SNAr, leaving C6 intact for subsequent, higher-temperature cross-coupling reactions [2].
Quantitative Data: Temperature vs. Regioselectivity Matrix
The following table summarizes expected outcomes for SNAr with a standard primary aliphatic amine (1.2 eq) in polar aprotic/protic solvents (e.g., EtOH, iPrOH, or DMF).
| Reaction Temperature | Primary Pathway | Yield (C7-Isomer) | Yield (C6-Isomer) | Byproducts / Observations |
| 20 °C – 40 °C | Slow C7 SNAr | 40 - 60% | < 1% | High unreacted starting material; very clean profile. |
| 50 °C – 60 °C | Optimal C7 SNAr | 85 - 95% | < 2% | Sweet spot. Complete conversion within 4-6 hours. |
| 80 °C – 90 °C | Mixed SNAr | 60 - 70% | 10 - 15% | Emergence of C6/C7 di-substituted products. |
| 100 °C+ | Non-selective / Degradation | < 40% | > 20% | Significant tarring; complex LC-MS chromatogram [3]. |
Visualizing the Workflow
Decision matrix for temperature-dependent regioselective functionalization.
FAQ & Troubleshooting Guide
Q1: I am getting a mixture of C6 and C7 substituted products during my SNAr reaction. How do I isolate the C7 product? A: If you are seeing di-substitution or C6-substitution, your reaction temperature is too high, or you are using a large excess of the nucleophile. Fix: Lower the temperature to exactly 55 °C. The activation energy gap between C7 and C6 is wide enough that at 55 °C, the C6 position is virtually inert. Ensure your nucleophile stoichiometry does not exceed 1.2 equivalents.
Q2: My reaction at C6 isn't proceeding even after C7 is successfully substituted. What temperature should I use? A: Once C7 is substituted with an electron-donating group (like an amine), the pyridine ring becomes electron-rich. This completely shuts down further SNAr at C6. Fix: You must switch from SNAr to a transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) [2]. These reactions require higher thermal energy to drive the oxidative addition of Palladium into the stubborn C6-Cl bond. Optimize your temperature between 90 °C and 110 °C.
Q3: I'm seeing degradation (black tar) of the starting material at 100 °C in DMF. Why? A: Imidazo[4,5-b]pyridines can undergo ring-opening or oligomerization at elevated temperatures in the presence of strong bases and highly polar solvents like DMF. Fix: If you must heat to 100 °C (e.g., for a subsequent C6 coupling), switch to a less harsh solvent system like 1,4-Dioxane/H2O, and strictly exclude oxygen by sparging with N2 to prevent oxidative degradation [3].
Q4: Does the choice of base affect the temperature required for SNAr at C7? A: Yes. Using a strong inorganic base (like NaH or KOtBu) can deprotonate the imidazole NH, forming an anion. This anionic species is highly electron-rich, drastically increasing the activation energy required for SNAr at C7, forcing you to heat the reaction >80 °C (which ruins regioselectivity). Fix: Use a mild organic base like DIPEA (N,N-Diisopropylethylamine) which acts as an acid scavenger without fully deprotonating the imidazole core.
Standard Operating Protocols (SOPs)
SOP 1: Regioselective C7-Amination via SNAr (Low-Temperature Protocol)
Objective: Achieve >95% regioselective amination at C7 while preserving the C6-chloride.
-
Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 6,7-dichloro-1H-imidazo[4,5-b]pyridine (1.0 mmol) in Isopropanol (iPrOH) (10 mL).
-
Reagent Addition: Add the primary amine (1.2 mmol, 1.2 eq) followed by DIPEA (2.0 mmol, 2.0 eq).
-
Thermal Control: Attach a reflux condenser and lower the flask into a pre-heated oil bath set strictly to 55 °C . Stir at 400 rpm.
-
Self-Validation Checkpoint 1 (2 hours): Spot the reaction on TLC (Eluent: 5% MeOH in DCM). The starting material (high Rf) should be ~50% consumed, with a new, highly UV-active spot appearing at a lower Rf.
-
Self-Validation Checkpoint 2 (5 hours): Sample 10 µL for LC-MS. You should observe the mass corresponding to [M+H]+ of the C7-amine product. The peak for di-amination should be <2% by UV integration.
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend in EtOAc, wash with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate.
SOP 2: Subsequent C6-Functionalization via Suzuki Coupling (High-Temperature Protocol)
Objective: Couple an aryl boronic acid to the unreactive C6 position.
-
Preparation: In a microwave vial or Schlenk tube, combine the C7-amino-6-chloro-imidazo[4,5-b]pyridine intermediate (1.0 mmol), aryl boronic acid (1.5 mmol), and K2CO3 (3.0 mmol).
-
Solvent & Degassing: Add 1,4-Dioxane (8 mL) and H2O (2 mL). Sparge the mixture with N2 gas for 10 minutes to remove oxygen (critical to prevent catalyst degradation at high temps).
-
Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and seal the vessel.
-
Thermal Control: Heat the reaction to 100 °C in an oil bath or heating block for 12 hours.
-
Self-Validation Checkpoint (12 hours): The reaction mixture should turn from dark red to a black suspension (Pd black precipitation indicates catalyst turnover completion). LC-MS should show complete consumption of the C6-chloride starting material.
-
Workup: Cool, filter through a pad of Celite to remove Pd residues, and purify via flash chromatography.
Mechanistic Pathway Visualization
Effect of temperature thresholds on SNAr product distribution.
References
-
Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL: [Link]
-
Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL: [Link]
- Title: Heterocyclic compound, its preparation method, and pharmaceutical composition comprising the same (US10981917B2)
Validation & Comparative
13C NMR Structural Elucidation of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Comparative Guide to Predictive Methodologies
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. Accurate structural elucidation of its halogenated derivatives, such as 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine , relies heavily on high-resolution 13C NMR spectroscopy[2].
However, assigning the quaternary and halogen-bound carbons in these fused heterocycles presents a significant analytical challenge. This guide objectively compares the performance of Empirical Prediction Software (e.g., HOSE codes, neural networks) against Density Functional Theory (DFT) Calculations (GIAO-B3LYP), using experimental high-field NMR as the ground truth. By understanding the causality behind chemical shifts, researchers can select the most reliable methodology for structural verification.
Methodology Comparison: Empirical vs. DFT vs. Experimental
Empirical predictors are fast and user-friendly but often struggle with the complex electronic environments of fused heterocycles and the heavy-atom effects introduced by halogens[3]. Conversely, DFT calculations offer a highly rigorous alternative by accurately mapping the global electron density and shielding tensors[4].
Quantitative Data Comparison
The table below summarizes the 13C NMR chemical shifts for the seven distinct carbon environments in this compound.
| Carbon Position | Experimental (600 MHz) | Empirical Prediction | DFT (GIAO-B3LYP) | Δδ (Empirical Error) | Δδ (DFT Error) |
| C2 | 156.2 ppm | 154.2 ppm | 155.8 ppm | -2.0 ppm | -0.4 ppm |
| C3a (Bridgehead) | 148.1 ppm | 145.0 ppm | 147.5 ppm | -3.1 ppm | -0.6 ppm |
| C5 | 143.8 ppm | 146.1 ppm | 144.1 ppm | +2.3 ppm | +0.3 ppm |
| C6 (C-Cl) | 120.9 ppm | 124.3 ppm | 121.8 ppm | +3.4 ppm | +0.9 ppm |
| C7 (C-Cl) | 128.4 ppm | 125.1 ppm | 127.5 ppm | -3.3 ppm | -0.9 ppm |
| C7a (Bridgehead) | 135.2 ppm | 138.5 ppm | 134.6 ppm | +3.3 ppm | -0.6 ppm |
| CH3 | 14.6 ppm | 13.8 ppm | 14.8 ppm | -0.8 ppm | +0.2 ppm |
| Mean Absolute Error | - | 2.60 ppm | 0.55 ppm | - | - |
Mechanistic Insights: Why Empirical Predictors Fail (E-E-A-T)
As an application scientist, it is critical to understand why these discrepancies occur. Empirical algorithms rely on fragment-based databases. For this compound, two major electronic effects confound these tools:
-
The Heavy-Atom Effect on the Lighter Atom (HALA): The chlorine atom at C6 induces a relativistic spin-orbit coupling effect that significantly shields the C6 carbon, pushing it upfield to ~120.9 ppm. Empirical tools often misinterpret the inductive electron-withdrawing nature of chlorine and erroneously predict a deshielded shift (>124 ppm).
-
Fused-Ring Tautomerism: The rapid proton exchange between N1 and N3 in the imidazole ring creates a time-averaged electronic environment. The bridgehead carbons (C3a and C7a) experience a complex push-pull resonance from the adjacent pyridine ring. DFT captures this accurately through global electron density mapping, whereas fragment-based predictors fail to account for the extended conjugation.
Fig 1. Causality of 13C NMR chemical shifts driven by electronic and heavy atom effects.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating workflows must be adhered to when generating reference data or computational predictions.
Protocol 1: High-Resolution 13C NMR Acquisition
-
Sample Preparation: Weigh exactly 25.0 mg of this compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.
-
Causality: DMSO-d6 is specifically chosen to disrupt intermolecular hydrogen bonding inherent to the imidazole NH, preventing signal broadening and tautomeric signal collapse.
-
-
Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe. Lock the solvent signal to DMSO-d6 and perform 3D gradient shimming.
-
Parameter Optimization:
-
Pulse Sequence: zgpg30 (Inverse-gated decoupling to minimize Nuclear Overhauser Effect (NOE) enhancement differences).
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Causality: Quaternary carbons (C2, C3a, C6, C7, C7a) lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation, yielding quantitative integration and sufficient signal-to-noise.
-
-
Validation: Reference the central peak of the DMSO-d6 septet to exactly 39.52 ppm before peak picking.
Protocol 2: DFT-GIAO In Silico Prediction Workflow
-
Geometry Optimization: Build the 3H-tautomer of the molecule. Optimize the ground-state geometry using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Causality: The inclusion of diffuse functions (+) is critical for accurately modeling the expanded electron density around the highly electronegative chlorine atoms.
-
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for DMSO during optimization to mimic the dielectric environment of the experimental sample.
-
NMR Tensor Calculation: Compute the isotropic magnetic shielding tensors (σ_iso) using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Empirical Scaling: Convert shielding tensors to chemical shifts using a pre-established linear scaling equation for sp2 carbons: δ_calc = (Intercept - σ_iso) / Slope.
-
Causality: Raw DFT systematically overestimates deshielding; linear scaling corrects these functional-specific errors.
-
Fig 2. Workflow comparing empirical and DFT predictive methodologies against experimental 13C NMR.
References
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Elsevierpure.1
-
Novel imidazo[4,5-b]pyridine derived acrylonitriles: A combined experimental and computational study. FULIR. 2
-
Synthesis of 3H‐imidazo[4,5‐b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. 3
-
Pyridine based N-heterocyclic compounds as aqueous phase corrosion inhibitors: A review. ResearchGate.4
Sources
Technical Guide: LC-MS/MS Profiling of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
Executive Summary & Application Context
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine (hereafter referred to as DCMIP ) represents a critical structural motif in the synthesis of bioactive heterocyclic amines, specifically mTOR inhibitors and novel insecticides. In drug development, it frequently appears either as a key intermediate or a regulated genotoxic impurity (GTI) candidate due to its fused imidazopyridine core, which shares structural homology with known mutagens like PhIP.
This guide provides a comparative analysis of detecting and characterizing DCMIP using Triple Quadrupole (QqQ) versus High-Resolution Quadrupole-Time-of-Flight (Q-TOF) platforms. We establish a self-validating fragmentation model to distinguish this specific chlorinated analog from metabolic byproducts.
Chemical Identity & Isotopic Signature[1]
Before fragmentation analysis, the identification of DCMIP relies heavily on its distinct isotopic envelope derived from the two chlorine atoms.
-
Formula: C₇H₅Cl₂N₃
-
Monoisotopic Mass (Neutral): 200.9861 Da
-
Precursor Ion [M+H]⁺: 201.9934 Da
Critical Quality Attribute (Isotope Pattern): Unlike non-chlorinated analogs, DCMIP exhibits a characteristic 9:6:1 intensity ratio for the m/z 202, 204, and 206 ions. Any method failing to resolve this pattern risks misidentification.
Comparative Methodology: QqQ vs. Q-TOF
The choice of instrument dictates the experimental success depending on whether the goal is quantification (e.g., cleaning validation) or structural elucidation (e.g., impurity ID).
Table 1: Performance Comparison
| Feature | Triple Quadrupole (QqQ) | Q-TOF / Orbitrap (HRMS) | Recommended Application |
| Primary Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Targeted MS2 | |
| Sensitivity | High (pg/mL range) | Moderate to High | QqQ: Trace quantification in complex matrices (plasma/urine). |
| Selectivity | Unit Resolution (0.7 Da) | High Resolution (>20,000 FWHM) | HRMS: Distinguishing DCMIP from isobaric interferences. |
| Fragmentation | Collision Induced Dissociation (CID) | CID / HCD (Higher Energy) | HRMS: Confirming the Cl-loss pathway via exact mass. |
| Cycle Time | Fast (suitable for UHPLC) | Slower (scan speed dependent) | QqQ: High-throughput screening. |
Fragmentation Mechanism & Pathway[2][3]
The fragmentation of DCMIP under Electrospray Ionization (ESI+) follows a predictable pathway governed by the stability of the fused aromatic system and the lability of the halogen substituents.
Mechanistic Breakdown
-
Precursor Selection: The protonated molecule [M+H]⁺ (m/z 202) is selected.
-
Primary Channel (Loss of CH₃CN): The 2-methyl substitution on the imidazole ring is prone to elimination as acetonitrile (41 Da), a hallmark of 2-methyl-imidazopyridines.
-
Secondary Channel (Dechlorination): Radical loss of Cl• (35 Da) or elimination of HCl (36 Da) is energetically favorable, especially given the electron-withdrawing nature of the pyridine ring.
-
Ring Cleavage: At high collision energies (>35 eV), the imidazole ring may undergo Retro-Diels-Alder (RDA) type cleavage or loss of HCN (27 Da).
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise degradation of DCMIP.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound showing primary losses of acetonitrile and chlorine.
Experimental Protocols
To ensure reproducibility, the following protocols utilize a "self-validating" approach where the isotope pattern serves as an internal check before MS/MS acquisition.
Sample Preparation (Generic)
-
Solvent: Dissolve standard in Methanol (MeOH) to 1 mg/mL.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid.
-
Rationale: Formic acid ensures protonation of the N3 nitrogen (imidazole ring), maximizing [M+H]⁺ abundance.
LC-MS/MS Conditions (QqQ Focus)
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50mm, 1.8 µm) | Standard reverse-phase retention for polar heterocycles.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent; compatible with CH₃CN loss analysis. |
| Ionization | ESI Positive | Basic nitrogens readily accept protons. |
| Source Temp | 350°C | Ensure desolvation of the polar heterocycle. |
| MRM Transition 1 | 202.0 → 161.0 (CE: 20 eV) | Quantifier: Loss of CH₃CN (Specific to 2-methyl analog). |
| MRM Transition 2 | 202.0 → 166.0 (CE: 25 eV) | Qualifier: Loss of HCl (Confirms Chlorine presence). |
Method Selection Workflow
Use this logic tree to determine the appropriate analytical strategy for your specific phase of drug development.
Figure 2: Decision matrix for selecting the optimal MS platform based on analytical requirements.
Expert Insights & Troubleshooting
-
Ghost Peaks: In 100% acetonitrile gradients, you may see high background noise at m/z 161 due to solvent clusters. Solution: Use Methanol as organic phase B if the 202->161 transition is interfered.
-
Isomer Differentiation: Isomeric forms (e.g., 5,6-dichloro vs 6,7-dichloro) fragment similarly. Differentiation: Chromatographic separation is required.[2] The 6,7-dichloro isomer typically elutes later on C18 columns due to higher lipophilicity compared to isomers with nitrogens adjacent to chlorines.
-
Cone Voltage: Keep cone voltage moderate (30-40V). Excessively high cone voltage can induce in-source fragmentation (loss of HCl) before the quadrupole, reducing sensitivity of the precursor.
References
-
Imidazo[4,5-b]pyridine Scaffold Properties: Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Source: MDPI Molecules (2025). URL:[Link]
-
Fragmentation of Chlorinated Heterocycles: Title: Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines (Supporting Info). Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]
-
General MS Interpretation: Title: Interpretation of Mass Spectra: Fragmentation Trends.[3][1][4] Source: University of Saarland. URL:[Link]
-
Synthesis & Impurity Context: Title: Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of Imidazopyridine Derivatives
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the development of robust purity analysis methods for imidazopyridine derivatives. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring the development of a self-validating, stability-indicating method fit for regulatory scrutiny.
Introduction: The Imperative for Purity in Imidazopyridine Analysis
Imidazopyridine derivatives, such as Zolpidem and Alpidem, are a significant class of pharmaceutical compounds, primarily known for their hypnotic or anxiolytic properties.[1][2] As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of any impurities, including process-related impurities and degradation products that may arise during manufacturing and storage.[3][4]
The core objective of any purity analysis is to develop a stability-indicating method : an analytical procedure capable of accurately measuring the drug substance, free from interference from its degradation products, process impurities, or other components in the sample matrix.[5] This guide provides a systematic framework and comparative data to develop such methods for imidazopyridine derivatives using HPLC, the industry's gold standard for this task.[3]
Part I: The Foundational Strategy: Forced Degradation
Before comparing chromatographic conditions, one must generate the very impurities the method needs to resolve. Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[4][5] By intentionally subjecting the drug substance to harsh conditions, we can generate potential degradants and prove that our analytical method can separate them from the intact API.
The rationale behind this is causality: if the method can separate impurities generated under accelerated and extreme conditions, it provides a high degree of confidence that it can also separate any impurities that may form under the real-world storage conditions defined by a formal stability study.[4] ICH guideline Q1A(R2) outlines the typical stress conditions that should be investigated.[5]
The Forced Degradation Workflow
The process involves exposing the API to acid, base, oxidative, thermal, and photolytic stress and analyzing the resulting samples against a control. Significant degradation is typically targeted at 5-20% to ensure that degradants are formed at a sufficient level for detection without completely consuming the parent peak.[5]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. onyxipca.com [onyxipca.com]
Comparative Reactivity Guide: 6,7-Dichloro vs. 6-Chloro-imidazo[4,5-b]pyridines in Drug Discovery
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a highly privileged purine isostere utilized extensively in the development of kinase inhibitors (e.g., Aurora kinase, FLT3) and antiviral therapeutics [1]. For drug development professionals, the strategic late-stage functionalization of this bicyclic core relies heavily on the differential reactivity of its halogenated derivatives. This guide provides an objective, mechanistic comparison of 6,7-dichloro-imidazo[4,5-b]pyridine and 6-chloro-imidazo[4,5-b]pyridine , detailing how the electronic influence of the pyridine nitrogen dictates their behavior in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.
Mechanistic Rationale: The Electronic Influence of N4
To understand the causality behind experimental choices, one must analyze the electronic distribution across the imidazo[4,5-b]pyridine ring system. The pyridine nitrogen (N4) exerts a powerful electron-withdrawing effect, significantly depleting electron density at specific positions on the ring [2].
-
C7 Position (Gamma to N4): This position is highly activated for SNAr. Nucleophilic attack at C7 forms a Meisenheimer complex where the negative charge is delocalized directly onto the electronegative N4 atom, dramatically lowering the activation energy barrier.
-
C6 Position (Beta to N4): The C6 position lacks resonance stabilization from N4. Consequently, it remains relatively electron-rich and is virtually inert to SNAr under standard conditions. However, this lack of SNAr reactivity makes the C6-halogen an ideal candidate for oxidative addition by low-valent transition metals (e.g., Pd(0)), facilitating Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[3].
Electronic activation map comparing C6 and C7 reactivity in imidazo[4,5-b]pyridines.
Comparative Reactivity Profile
Because the chlorine in 6-chloro-imidazo[4,5-b]pyridine is at the unactivated C6 position, SNAr is not a viable functionalization strategy. Researchers must rely entirely on palladium- or copper-catalyzed cross-coupling to introduce functional groups at this position [4].
Conversely, the presence of two chlorines in distinct electronic environments in 6,7-dichloro-imidazo[4,5-b]pyridine unlocks a powerful orthogonal functionalization strategy. The C7-Cl bond undergoes rapid, regioselective SNAr with nucleophiles, leaving the C6-Cl bond completely untouched. Following the SNAr step, the resulting 6-chloro-7-substituted intermediate can be subjected to Pd-catalyzed cross-coupling.
Quantitative Reactivity Summary
| Property | 6-Chloro-imidazo[4,5-b]pyridine | 6,7-Dichloro-imidazo[4,5-b]pyridine |
| C6 Reactivity (SNAr) | Unreactive | Unreactive |
| C7 Reactivity (SNAr) | N/A | Highly Reactive (Regioselective) |
| C6 Reactivity (Cross-Coupling) | High (Direct) | High (Post-SNAr at C7) |
| Orthogonal Functionalization | No (Single handle) | Yes (C7 SNAr |
| Typical Yields (Amination) | 65–85% (Requires Pd catalysis) | >90% at C7 (Metal-free, mild heating) |
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined so researchers can troubleshoot deviations.
Protocol 1: Regioselective SNAr of 6,7-Dichloro-imidazo[4,5-b]pyridine
Objective: Selective amination at the C7 position. Causality: Isopropanol (IPA) is chosen as a polar protic solvent to stabilize the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. The C7-Cl is displaced selectively due to N4 resonance activation, while the C6-Cl remains intact.
Step-by-Step Methodology:
-
Preparation: In a sealed tube, suspend 6,7-dichloro-imidazo[4,5-b]pyridine (1.0 equiv) and the desired primary amine (1.2 equiv) in isopropanol (0.2 M).
-
Base Addition: Add DIPEA (2.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir for 4–6 hours.
-
Validation: Monitor via TLC (UV active at 254 nm). The reaction is complete when the starting material is consumed. LC-MS analysis should confirm an
mass corresponding to the mono-aminated, mono-chlorinated product, confirming the preservation of the C6-Cl bond. -
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the 6-chloro-7-amino intermediate.
Protocol 2: Buchwald-Hartwig Amination of 6-Chloro-imidazo[4,5-b]pyridine
Objective: C–N bond formation at the unactivated C6 position (applicable to both the mono-chloro starting material and the intermediate generated in Protocol 1). Causality: Because SNAr is impossible at C6, Pd(0) is used to undergo oxidative addition into the C6-Cl bond. XantPhos, a bidentate ligand with a large bite angle, is required to force the palladium center into a geometry that accelerates the reductive elimination step. Cs₂CO₃ is utilized as a strong, insoluble base that deprotonates the coordinated amine without poisoning the catalyst.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 6-chloro-imidazo[4,5-b]pyridine (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XantPhos (0.10 equiv), and finely powdered Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M) via syringe.
-
Reaction: Heat the mixture to 100 °C for 12 hours.
-
Validation: A successful catalytic cycle is often indicated by a color shift from the deep red/purple of Pd₂(dba)₃ to a pale yellow/brown suspension. Verify reaction completion via HPLC.
-
Workup: Filter the mixture through a pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc. Concentrate and purify via reverse-phase or normal-phase chromatography.
Orthogonal functionalization workflow for 6,7-dichloro-imidazo[4,5-b]pyridine.
References
-
Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium Source: ACS Omega URL: [Link]
-
Title: Design and Synthesis of Imidazo[4,5‑b]pyridine Derivatives as Highly Selective Inhibitors of Aurora Source: Semantic Scholar / Journal of Medicinal Chemistry URL: [Link]
- Title: WO2024126773A1 - Dérivés de imidazo[4,5-b]pyridine comme inhibiteurs de pcsk9 et leurs procédés d'utilisation Source: Google Patents URL
-
Title: Regioselective C2-arylation of imidazo[4,5-b]pyridines Source: RSC Publishing / MedChemComm URL: [Link]
Crystal structure data for 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide to the Crystallographic Analysis of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This guide focuses on the crystallographic characterization of this compound. While direct crystal structure data for this specific compound is not publicly available, this document provides a comparative analysis with structurally related analogs, outlines established synthetic routes, and details the experimental protocols necessary for its crystallographic determination. This guide serves as a comprehensive resource for researchers engaged in the synthesis and structural analysis of novel imidazo[4,5-b]pyridine derivatives.
Introduction to this compound
The this compound is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The dichloro-substitution on the pyridine ring and the methyl group on the imidazole moiety are expected to significantly influence its physicochemical properties, including its crystal packing, solubility, and ultimately, its biological activity. The broader family of imidazo[4,5-b]pyridine derivatives has shown promise in various therapeutic areas, acting as inhibitors for kinases and other enzymes.[4]
A comprehensive understanding of the three-dimensional structure of this compound is crucial for structure-based drug design. X-ray crystallography provides definitive insights into the molecular geometry, intermolecular interactions, and solid-state packing, which are critical for optimizing lead compounds.
Comparative Analysis with Structural Analogs
In the absence of experimental crystal structure data for this compound, a comparative analysis with its structural isomers and analogs provides valuable predictive insights.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Known Data |
| This compound | C₇H₅Cl₂N₃ | 202.04 | Target compound | Synthesis and characterization data not readily available. |
| 5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine [5] | C₇H₅Cl₂N₃ | 202.04 | Isomer with chlorine at position 5 instead of 6. | Commercially available as a chemical intermediate.[5] |
| 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine [6] | C₇H₂Cl₂F₃N₃ | 256.01 | Trifluoromethyl group at position 2 instead of a methyl group. | Listed as a chemical product with its CAS number.[6] |
| 7-Chloro-3H-imidazo[4,5-b]pyridine [7] | C₆H₄ClN₃ | 153.57 | Monochloro-substituted and lacks the methyl group at position 2. | Commercially available.[7] |
The electronic properties of these molecules are significantly influenced by the substituent groups. The electron-withdrawing nature of the chlorine atoms and the trifluoromethyl group, in contrast to the electron-donating methyl group, will alter the electrostatic potential surface and hydrogen bonding capabilities of the molecules. These differences are expected to manifest in distinct crystal packing arrangements.
Synthetic Pathways to Imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine core generally involves the cyclization of a substituted 2,3-diaminopyridine with a suitable one-carbon source.[8] For the target compound, a plausible synthetic route would start from 5,6-dichloro-2,3-diaminopyridine and acetic acid or a derivative.
A general synthetic approach is outlined below:
Caption: A plausible synthetic route to the target compound.
More advanced, one-pot, multi-component reactions have also been developed for the efficient synthesis of functionalized imidazo[4,5-b]pyridines.[9][10] These methods offer advantages in terms of reaction time and yield.[9]
Experimental Protocol for Crystal Structure Determination
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following is a detailed protocol for the crystallographic analysis of a novel compound like this compound.
Crystal Growth
-
Material Purification: The synthesized compound must be purified to the highest possible degree, typically by recrystallization or column chromatography.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling: A saturated solution at a higher temperature is slowly cooled to room temperature or below.
-
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
Structure Solution and Refinement
-
Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using crystallographic software to check for geometric consistency and other potential issues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Synthonix, Inc > 6980-11-6 | 7-Chloro-3H-imidazo[4,5-b]pyridine [synthonix.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Reference Standards for the Analysis of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
This guide provides an in-depth comparison of reference standards for the quantitative and qualitative analysis of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in pharmaceutical research and development. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer and anti-inflammatory agents.[1][2] Accurate analytical characterization is paramount for advancing these compounds from discovery to clinical application. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
The Indispensable Role of Reference Standards in Analytical Integrity
In analytical chemistry, particularly within a regulated environment, all measurements are relative. An instrument's response to a sample is meaningless without a point of comparison. This is the fundamental role of a reference standard: to provide a benchmark of known identity, purity, and concentration against which an unknown sample can be measured. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a process that is critically dependent on high-quality reference materials.[3][4]
The hierarchy of reference materials is crucial to understand. At the apex are Certified Reference Materials (CRMs) , which are characterized by a metrologically valid procedure and accompanied by a certificate stating the property value, its associated uncertainty, and a statement of metrological traceability.[5] These are produced by accredited organizations, often under ISO 17034, and are essential for method validation, calibration, and ensuring regulatory compliance.[6][7][8] In their absence, well-characterized Reference Materials (RMs) or in-house "primary standards" are used, though they require rigorous internal qualification.
Comparison of Available Reference Standards for this compound
A direct search for a commercially available, certified reference standard for this compound may yield limited options. The compound is more commonly available as a chemical building block from various suppliers. This presents a common challenge in early-stage drug development. In such cases, a laboratory must procure the highest purity material available and perform comprehensive characterization to qualify it as an in-house reference standard.
Below is a comparative table outlining the typical grades of materials available and the necessary considerations for their use as analytical standards.
| Attribute | Certified Reference Material (CRM) | High-Purity Chemical (>98%) | In-house Synthesized Material |
| Purity | Certified value with stated uncertainty (e.g., 99.8% ± 0.1%) | Typically >98% by a single method (e.g., HPLC, NMR) | Variable; requires purification and characterization |
| Certification | ISO 17034, ISO/IEC 17025 accredited | Certificate of Analysis (CoA) provided, but not from an accredited body | None; all characterization is internal |
| Traceability | Metrologically traceable to SI units | Traceability not guaranteed[7] | Not traceable unless qualified against a primary standard |
| Documentation | Comprehensive certificate with characterization data (Assay, Purity, Stability, etc.)[8] | Basic CoA with identity confirmation (e.g., NMR, MS) and purity | Internal documentation must be generated and maintained |
| Intended Use | Method validation, instrument calibration, quality control, regulatory submissions[7] | Research, process development, preliminary analysis | As a temporary standard pending availability of a commercial CRM |
| Cost | High | Moderate | Low (synthesis cost) to High (purification & characterization cost) |
Recommended Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the analysis of pharmaceutical compounds and their impurities.[9] The following protocol provides a starting point for the analysis of this compound.
Experimental Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step HPLC Protocol
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Causality: A buffered mobile phase is used to control the ionization state of the analyte, ensuring consistent retention times. Acetonitrile is a common organic modifier providing good peak shape for many heterocyclic compounds.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (10 µg/mL): Further dilute the stock solution 1:10 with the diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 10 µg/mL using the same diluent.
-
Trustworthiness: The use of calibrated volumetric flasks and an analytical balance ensures the accuracy of the standard concentration, which is critical for quantitative analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Causality: A gradient elution is employed to ensure separation of the main peak from potential impurities with different polarities. A C18 column is a good starting point for moderately polar compounds.
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the working standard solution.
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Performance Data Comparison: Certified vs. Non-Certified Standard
The choice of reference standard directly impacts the reliability of the validation data. The following table illustrates the expected outcomes when validating the HPLC method using a CRM versus a lower-purity, non-certified chemical. These are representative data based on ICH Q2(R1) guidelines.[3][10]
| Validation Parameter | Using a Certified Reference Material (CRM) | Using a High-Purity Chemical (>98%) |
| Specificity | Peak purity analysis (e.g., via PDA detector) confirms homogeneity. No interfering peaks at the retention time of the analyte. | Potential for co-eluting impurities, which may not be detected without orthogonal methods. |
| Linearity (R²) | ≥ 0.999 over a range of 50-150% of the target concentration. | May be ≥ 0.99, but could be affected by impurities at the extremes of the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels.[3][4] | May be biased (e.g., 95-105%) if the stated purity of the standard is inaccurate. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% | May meet criteria, but variability could be higher due to standard inhomogeneity. |
| Limit of Quantitation (LOQ) | Accurately determined with a signal-to-noise ratio of ~10. | May be overestimated if the standard contains impurities that contribute to the baseline noise. |
Logical Framework for Reference Standard Selection
The selection of an appropriate reference standard is a risk-based decision that balances cost, availability, and the analytical requirement.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Certified reference materials - Wikipedia [en.wikipedia.org]
- 6. Selecting the right Certified Reference Material (CRM) for your laboratory [aroscientific.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine. As a chlorinated heterocyclic compound, this substance requires rigorous disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
Section 1: Hazard Assessment & Characterization
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic compound. The presence of chlorine atoms on the aromatic ring system suggests potential for environmental persistence and toxicity. While specific toxicological data for this exact isomer may be limited, its structural similarity to other chlorinated pyridines and imidazopyridines allows for a reliable hazard assessment.[1][2][3]
Based on analogous compounds, the anticipated hazards are summarized below. This assessment is critical as it dictates the necessary personal protective equipment (PPE), handling procedures, and ultimate disposal pathway.
| Hazard Category | Anticipated Classification & Statement | GHS Pictogram | Rationale & Causality |
| Acute Toxicity (Oral) | Category 4: H302 - Harmful if swallowed. [1][4] | Many functionalized heterocyclic compounds exhibit moderate oral toxicity. Ingestion can lead to adverse health effects. | |
| Skin Irritation | Category 2: H315 - Causes skin irritation. [1][5] | Halogenated aromatic compounds can defat the skin and cause irritation upon prolonged contact. | |
| Eye Irritation | Category 2: H319 - Causes serious eye irritation. [1][5] | Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: H335 - May cause respiratory irritation. [1] | Inhalation of dust or aerosols may irritate the respiratory tract. | |
| Environmental Hazard | Hazardous to the Aquatic Environment (Chronic) | Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[6] |
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Given the hazard profile, stringent protective measures are mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE and training to ensure workers are protected from chemical hazards.[7][8][9]
-
Engineering Controls : Always handle this compound, both in its pure form and as waste, inside a certified chemical fume hood. This is the primary line of defense to prevent inhalation of dust or aerosols.[1]
-
Eye Protection : Wear safety glasses with side shields or, preferably, chemical safety goggles to protect against splashes.[10]
-
Hand Protection : Use nitrile rubber gloves. Ensure gloves are inspected before use and changed frequently, especially if contamination is suspected.[11]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[11]
Section 3: Waste Segregation & Container Management
Proper segregation is paramount for both safety and cost-effective disposal. Commingling incompatible or different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[12] Halogenated organic wastes must be kept separate from non-halogenated wastes.[13][14][15]
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Container :
-
Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[12]
-
The container must be in good condition, free of cracks or residue on the outside.[16]
-
Ensure the container size is appropriate for the amount of waste to be generated to avoid prolonged storage of nearly empty containers.
-
-
Label the Container :
-
Accumulate Waste :
-
Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16][17]
-
The container must remain closed at all times except when actively adding waste.[12][14][16] Do not leave a funnel in the container opening.
-
Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
-
Segregation :
Section 4: Disposal Procedures
Disposal of this compound must be handled through a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][15]
Workflow for Disposal:
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 19918-41-3|6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. vita-d-chlor.com [vita-d-chlor.com]
- 7. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. unodc.org [unodc.org]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. Chemical Waste – EHS [ehs.mit.edu]
Personal protective equipment for handling 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
Technical Safety & Operational Guide: 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine
Executive Summary: The Senior Scientist’s Perspective
As researchers, we often handle intermediate scaffolds where specific toxicological data is sparse. This compound is a halogenated heterocyclic scaffold, likely utilized in the synthesis of kinase inhibitors or antiviral agents.[1] Structurally, it combines the electron-deficient pyridine ring with an imidazole core, functionalized with chlorine atoms that increase lipophilicity and reactivity.[1]
The Critical Safety Directive: Due to the structural similarity to known mutagenic heterocyclic amines (HCAs) and toxic halogenated pyridines, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or OEB 3/4 (Occupational Exposure Band) compound until definitive toxicology proves otherwise.[1] The "Universal Precaution" principle applies: assume it is acutely toxic by ingestion and a potential genotoxin.[1]
Part 1: Hazard Identification & Risk Assessment (Bridging Strategy)
Since a compound-specific SDS may not be fully characterized for this exact isomer, we utilize Structure-Activity Relationship (SAR) data from close analogs (e.g., 2,6-dichloropyridine, imidazo[4,5-b]pyridine derivatives).[1]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement (Inferred) | Mechanism of Action |
| Acute Toxicity (Oral) | Cat.[1][2][3][4] 3 or 4 | H301/H302: Toxic/Harmful if swallowed.[1][2][4][5] | Halogenated pyridines often disrupt metabolic pathways; high absorption potential.[1] |
| Skin/Eye Irritation | Cat. 2/2A | H315/H319: Causes skin/serious eye irritation.[1][3][5] | Electrophilic chlorine substituents can react with nucleophilic residues on tissue.[1] |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[1][3][4][5] | Dust inhalation irritates mucous membranes.[1] |
| Genotoxicity | Suspected | Precautionary:[1] Suspected of causing genetic defects.[1] | Imidazo-pyridine cores can intercalate DNA; chlorination alters metabolic activation.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses."[1] This compound requires a barrier-protection strategy designed to prevent trace exposure.[1][2][3][4]
Table 2: Task-Based PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Extended-cuff Nitrile or Neoprene (5-8 mil) | Chlorinated heterocycles can permeate standard latex.[1] Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without skin exposure.[1] |
| Respiratory | N95 (minimum) for closed handling.P100/HEPA or PAPR if handling open powder outside a fume hood (not recommended).[1] | Prevents inhalation of fine particulates during weighing.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1).Face shield required if handling >1g or solutions >100mM.[1] | Standard safety glasses do not seal against airborne dust or splashes.[1] |
| Body Defense | Tyvek® Lab Coat (or equivalent disposable impervious suit) with elastic cuffs.[1] | Cotton lab coats absorb chemicals.[1] Impervious suits prevent dermal absorption via clothing contact.[1] |
Part 3: Operational Protocols
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). Halogenated heterocycles can degrade or hydrolyze slowly at ambient temperatures.[1]
-
Atmosphere: Keep under Inert Gas (Argon or Nitrogen) if possible.[1] Moisture can lead to hydrolysis of the chlorine substituents over time, releasing HCl.[1]
-
Container: Amber glass vial with a PTFE-lined cap to prevent leaching and light degradation.[1]
Safe Weighing Procedure (The "Static Trap")
Fine powders of heterocyclic compounds are often electrostatic.[1]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Static Mitigation: Use an anti-static gun or bar on the powder before spatulating.[1]
-
Technique: Weigh into a tared vial inside the hood. Do not transport the open stock bottle to the balance; bring the balance or a transfer vessel to the hood.
-
Decon: Wipe the balance area with a methanol-dampened wipe immediately after use.[1]
Solubilization & Reaction Setup
-
Solvents: Highly soluble in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).[1] Moderately soluble in Methanol/Ethanol.[1]
-
Dissolution Protocol:
Part 4: Decontamination & Disposal
Spill Response (Solid):
-
Do not sweep. Sweeping generates dust.[1]
-
Cover spill with wet paper towels (water or ethanol) to dampen.[1]
-
Scoop up damp material and place in a hazardous waste container.[1]
-
Clean surface with 10% bleach solution (oxidizes potential biological activity) followed by ethanol.[1]
Waste Disposal:
-
Stream: Halogenated Organic Waste .[1]
-
Labeling: Must be clearly labeled "Toxic," "Halogenated," and "Imidazopyridine Derivative."[1]
-
Destruction: High-temperature incineration is required to break the pyridine ring and manage chlorine emissions.[1]
Part 5: Workflow Visualization
The following diagram outlines the "Safe Loop" for handling this compound, emphasizing the containment of dust and waste segregation.
Caption: Operational workflow emphasizing containment barriers (Hood) and critical control points (PPE, Waste Segregation) for halogenated imidazopyridines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135400192 (Analog: 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
